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  • Product: 2',5'-Diethoxybenzanilide
  • CAS: 92-22-8

Core Science & Biosynthesis

Foundational

2',5'-Diethoxybenzanilide chemical properties

Here is the in-depth technical guide on 2',5'-Diethoxybenzanilide . Chemical Registry: CAS 92-22-8 | Molecular Formula: C₁₇H₁₉NO₃[1] Executive Summary 2',5'-Diethoxybenzanilide (also known as N-(2,5-diethoxyphenyl)benzam...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the in-depth technical guide on 2',5'-Diethoxybenzanilide .

Chemical Registry: CAS 92-22-8 | Molecular Formula: C₁₇H₁₉NO₃[1]

Executive Summary

2',5'-Diethoxybenzanilide (also known as N-(2,5-diethoxyphenyl)benzamide) is a specialized organic intermediate primarily utilized in the synthesis of azo dyes and organic pigments.[1][2][3] Structurally, it belongs to the benzanilide class, characterized by a benzoyl moiety attached to an aniline ring substituted with two ethoxy groups at the ortho and meta positions relative to the amine.[1]

Unlike the widely known Naphthol AS series (which are 3-hydroxy-2-naphthamides), this compound lacks the fused naphthalene ring and the hydroxyl group essential for coupling in the Naphthol series.[1][2] Instead, it serves as a lipophilic, electron-rich scaffold used to modify the solubility and substantivity of dye molecules.[1] Researchers utilize this compound as a coupling component or as a stable intermediate in the preparation of "Fast Blue" salts and related diazo compounds.

Key Distinction: Do not conflate with Naphthol AS-PH (CAS 92-74-0), which is N-(2-ethoxyphenyl)-3-hydroxy-2-naphthamide. 2',5'-Diethoxybenzanilide is the benzoyl derivative of 2,5-diethoxyaniline.[1][2]

Physicochemical Properties

The following data establishes the baseline identity and behavior of the compound in laboratory settings.

PropertyValueNotes
Molecular Weight 285.34 g/mol
Appearance White to Off-White Crystalline PowderMay darken upon oxidation/light exposure.[2]
Melting Point 87 – 89 °CDistinct from unsubstituted benzanilide (132°C).
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature due to ethoxy/phenyl groups.[1]
Solubility (Organic) Soluble in Ethanol, DCM, DMF, DMSOHigh solubility in chlorinated solvents.[1]
LogP (Predicted) ~3.4Lipophilic; crosses membranes easily.
pKa (Amide NH) > 14Non-ionizable under physiological conditions.

Synthetic Methodology

Protocol: Schotten-Baumann Benzoylation

Objective: Synthesis of 2',5'-Diethoxybenzanilide from 2,5-diethoxyaniline and benzoyl chloride.[1][2]

Rationale: The 2,5-diethoxy substitution pattern makes the aniline nitrogen highly nucleophilic due to the electron-donating effects (+M) of the ethoxy groups.[1][2] However, these groups also make the ring susceptible to oxidation.[1] A biphasic Schotten-Baumann condition is chosen to buffer the HCl byproduct immediately, preventing protonation of the unreacted amine and minimizing side reactions.

Reagents:
  • Precursor A: 2,5-Diethoxyaniline (1.0 eq)[1][2]

  • Reagent B: Benzoyl Chloride (1.1 eq)[1]

  • Base: 10% Aqueous Sodium Hydroxide (NaOH) or Pyridine

  • Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Procedure:
  • Preparation: Dissolve 2,5-diethoxyaniline (10 mmol) in DCM (20 mL) in a round-bottom flask.

  • Base Addition: Add 10% NaOH solution (15 mL) to the organic phase. The system will be biphasic.

  • Acylation: Cool the mixture to 0–5 °C in an ice bath. Add Benzoyl Chloride (11 mmol) dropwise over 15 minutes with vigorous stirring.

    • Expert Insight: Vigorous stirring is critical to maximize the interfacial surface area between the organic phase (reactants) and aqueous phase (base scavenger).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).

  • Workup:

    • Separate the organic layer.[4][5]

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted aniline.

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove residual benzoic acid.

    • Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1][6]

  • Purification: Recrystallize the crude solid from hot Ethanol (95%).

    • Yield Expectation: 85–92%.[5]

Synthesis Logic Diagram

Synthesis Aniline 2,5-Diethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Benzoyl Benzoyl Chloride (Electrophile) Benzoyl->Intermediate Product 2',5'-Diethoxybenzanilide (Precipitate) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Caption: Schotten-Baumann acylation pathway maximizing yield via biphasic acid scavenging.[1][2]

Spectroscopic Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.80 Singlet (br)1HNH (Amide)Downfield shift due to H-bonding and carbonyl anisotropy.[1][2]
7.95 – 7.90 Multiplet2HBenzoyl Ortho-H Deshielded by carbonyl group.[2]
7.60 – 7.45 Multiplet3HBenzoyl Meta/Para-H Typical aromatic multiplet.
7.35 Doublet (J=3Hz)1HAniline H-6' Ortho to amide, meta to ethoxy; slight deshielding.[1][2]
6.95 Doublet (J=9Hz)1HAniline H-3' Ortho to 2-ethoxy group.[2]
6.65 dd (J=9, 3Hz)1HAniline H-4' Coupling with H-3' and H-6'.[1][2]
4.05, 3.98 Quartets4H-OCH₂- Distinct methylene environments due to asymmetry.[2]
1.35, 1.28 Triplets6H-CH₃ Terminal methyls of ethoxy chains.[2]
Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretching (Amide).

  • 1650 cm⁻¹: C=O stretching (Amide I band) – Diagnostic peak.

  • 1530 cm⁻¹: N-H bending (Amide II band).

  • 1240 cm⁻¹: C-O-C stretching (Aryl ether).

Chemical Reactivity & Stability

Hydrolytic Stability

The amide bond is robust under neutral conditions but susceptible to hydrolysis under extreme pH.

  • Acid Hydrolysis (6M HCl, Reflux): Cleaves the amide to regenerate Benzoic Acid and 2,5-Diethoxyaniline .[1] This is the primary degradation pathway.

  • Base Hydrolysis (6M NaOH): Slower than acid hydrolysis due to the electron-rich aniline ring destabilizing the transition state for nucleophilic attack by hydroxide.[2]

Electrophilic Substitution

The 2,5-diethoxy ring is highly activated.

  • Nitration/Halogenation: Will occur preferentially at the 4' position (para to the 1-amino group and ortho to the 5-ethoxy group), enabling further functionalization for complex dye synthesis.[1][2]

Degradation Pathway Diagram

Degradation Compound 2',5'-Diethoxybenzanilide Acid Acidic Conditions (H+ / H2O) Compound->Acid Cleavage Amide Bond Cleavage Acid->Cleavage Benzoic Benzoic Acid Cleavage->Benzoic Aniline 2,5-Diethoxyaniline Cleavage->Aniline Oxidation Quinone Imine Formation (Oxidative Stress) Aniline->Oxidation Air/Light Exposure

Caption: Primary degradation via hydrolysis and secondary oxidative instability of the aniline byproduct.[1][2]

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[2]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Inhalation: Use within a fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. The ethoxy groups can form peroxides upon prolonged exposure to air/light if not stabilized, though the amide functionality generally stabilizes the molecule compared to the free amine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66700, N-(2,5-diethoxyphenyl)benzamide. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[2] (Reference for benzanilide intermediates in azo pigments).

Sources

Exploratory

Technical Monograph: 2',5'-Diethoxybenzanilide

Topic: 2',5'-Diethoxybenzanilide (CAS 92-22-8) Content Type: Technical Monograph & Application Guide Audience: Chemical Researchers, Process Chemists, and Dye Synthesis Professionals[1] Strategic Intermediate for Azoic C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2',5'-Diethoxybenzanilide (CAS 92-22-8) Content Type: Technical Monograph & Application Guide Audience: Chemical Researchers, Process Chemists, and Dye Synthesis Professionals[1]

Strategic Intermediate for Azoic Colorants and Fine Chemicals

Executive Summary

2',5'-Diethoxybenzanilide (CAS 92-22-8) is a specialized aromatic amide serving as a critical intermediate in the organic synthesis of high-performance azoic dyes and pigments.[1] Its primary industrial value lies in its role as the stable precursor to Fast Blue BB Base (N-(4-amino-2,5-diethoxyphenyl)benzamide), a diazo component widely used in textile dyeing and histology.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of 2',5'-Diethoxybenzanilide, emphasizing its structural role in stabilizing the 2,5-diethoxy substitution pattern during multi-step synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 92-22-8
IUPAC Name N-(2,5-Diethoxyphenyl)benzamide
Synonyms 4-Benzoylamino-1,4-diethoxybenzene; Azoic Coupling Component Precursor
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Appearance White to off-white crystalline powder
Melting Point 87–89 °C (Lit.)[1][2]
Solubility Soluble in ethanol, acetone, chloroform; Insoluble in water
Purity Standard Typically ≥98% (HPLC)
Structural Analysis

The molecule features a central amide linkage connecting a benzoyl group to a 2,5-diethoxy-substituted aniline ring. The ethoxy groups at the ortho and meta positions (relative to the nitrogen) are strong electron-donating groups (EDGs), significantly activating the phenyl ring. The benzoyl group acts as a protecting group for the amine, modulating its reactivity and directing subsequent electrophilic substitutions (such as nitration) to the para position relative to the nitrogen.

Synthesis & Manufacturing Protocol

The industrial preparation of 2',5'-Diethoxybenzanilide typically employs the Schotten-Baumann reaction . This biphasic acylation method is preferred for its high yield and operational simplicity.

Core Reaction Pathway

Reactants: 2,5-Diethoxyaniline + Benzoyl Chloride Catalyst/Base: Sodium Hydroxide (NaOH) Solvent: Water / Organic solvent (optional)

SynthesisPathway Start 2,5-Diethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride (Electrophile) Reagent->Intermediate Base NaOH (aq) (Acid Scavenger) Byproduct NaCl + H2O Base->Byproduct Product 2',5'-Diethoxybenzanilide (CAS 92-22-8) Intermediate->Product Elimination of Cl-

Figure 1: Mechanistic pathway for the Schotten-Baumann synthesis of 2',5'-Diethoxybenzanilide.

Laboratory Scale Protocol (Self-Validating System)

Objective: Synthesize 10g of 2',5'-Diethoxybenzanilide with >95% purity.

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 9.0 g (0.05 mol) of 2,5-diethoxyaniline in 50 mL of 10% aqueous NaOH solution. If the aniline is not fully soluble, add a minimal amount of ethanol to facilitate phase transfer.

  • Acylation: Cool the solution to 15–20°C in an ice bath. Slow addition is critical to prevent hydrolysis of the acid chloride.

  • Addition: Dropwise add 7.8 g (0.055 mol) of benzoyl chloride while vigorously stirring. The reaction is exothermic; maintain temperature < 25°C.

  • Monitoring (Validation Point): The mixture should thicken as the insoluble amide precipitates. Test the supernatant with litmus paper; it must remain alkaline. If acidic, add more NaOH to drive the reaction to completion.

  • Work-up: Continue stirring for 30 minutes. Dilute with 100 mL cold water to break up the solid mass.

  • Purification: Filter the crude solid under vacuum. Wash the filter cake sequentially with:

    • Dilute HCl (to remove unreacted aniline).

    • Dilute NaOH (to remove unreacted benzoic acid).

    • Cold water (until neutral pH).[3]

  • Recrystallization: Recrystallize from hot ethanol. Dry at 60°C.

    • Expected Yield: ~85–90%

    • Target MP: 87–89°C[1][2][4]

Strategic Applications in Dye Chemistry

The primary utility of CAS 92-22-8 is as a "blocked" precursor for the synthesis of Fast Blue BB Base (CAS 120-00-3), a vital component in azoic dyeing.

The "Fast Base" Synthesis Workflow

Direct nitration of 2,5-diethoxyaniline is problematic due to oxidation sensitivity. The benzoyl group in CAS 92-22-8 protects the amine and directs the incoming nitro group to the para position (position 4), which is sterically favored over position 6.

DownstreamApp Step1 2',5'-Diethoxybenzanilide (CAS 92-22-8) Step2 Nitration (HNO3/H2SO4) Step1->Step2 Step3 4-Nitro-2,5-diethoxybenzanilide Step2->Step3 Electrophilic Subst. at C4 Step4 Reduction (Fe/HCl or H2/Pd) Step3->Step4 Final Fast Blue BB Base (N-(4-amino-2,5-diethoxyphenyl)benzamide) Step4->Final Nitro -> Amine

Figure 2: Conversion of 2',5'-Diethoxybenzanilide to Fast Blue BB Base.

Industrial Significance:

  • Fast Blue BB Base: Used to form azoic dyes in situ on cotton fibers by diazotization and coupling with Naphthol AS derivatives.

  • Pigments: Acts as a backbone for high-fastness organic pigments used in plastics and inks.

Analytical Characterization

To validate the identity of synthesized 2',5'-Diethoxybenzanilide, look for these characteristic spectral features:

TechniqueCharacteristic SignalsInterpretation
IR Spectroscopy 3300 cm⁻¹ (m)N-H stretch (Amide)
1650 cm⁻¹ (s)C=O stretch (Amide I band)
1240, 1040 cm⁻¹C-O-C stretch (Aryl ether)
¹H NMR (DMSO-d₆) δ 1.3 (t, 6H)Methyl protons (-CH₂CH ₃)
δ 4.0 (q, 4H)Methylene protons (-OCH ₂-)
δ 6.8–8.0 (m, 8H)Aromatic protons (Benzoyl + Phenyl ring)
δ ~9.5 (s, 1H)Amide N-H (Exchangeable with D₂O)

Safety & Handling (EHS)

GHS Classification: Hazardous to the aquatic environment (Acute Category 1).

  • Signal Word: WARNING

  • Hazard Statement: H400 - Very toxic to aquatic life.

  • Precautionary Measures:

    • Avoid release to the environment (P273).

    • Wear protective gloves/eye protection. While not classified as acutely toxic to humans, aromatic amides can be skin irritants.

    • Storage: Store in a cool, dry place away from strong oxidizing agents. Light sensitive (store in amber containers).

References

  • PubChem. (n.d.).[5] 2',5'-Diethoxybenzanilide (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Technical Guide: 2',5'-Diethoxybenzanilide Molecular Structure &amp; Synthesis

Executive Summary 2',5'-Diethoxybenzanilide (CAS: 92-22-8) is a specialized aromatic amide featuring a benzanilide core substituted with two ethoxy groups at the ortho and meta positions of the aniline ring.[1][2] This s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',5'-Diethoxybenzanilide (CAS: 92-22-8) is a specialized aromatic amide featuring a benzanilide core substituted with two ethoxy groups at the ortho and meta positions of the aniline ring.[1][2] This structural arrangement imparts unique electronic and steric properties, making it a critical intermediate in the synthesis of azo dyes, pigments, and light-sensitive materials. Its lipophilicity and hydrogen-bonding potential also position it as a scaffold of interest in medicinal chemistry, particularly for developing ion channel modulators and anti-inflammatory agents. This guide provides a comprehensive analysis of its molecular architecture, a validated synthetic protocol, and detailed spectroscopic characterization.

Molecular Architecture & Physicochemical Properties[3][4]

The molecule consists of a benzoyl moiety linked to a 2,5-diethoxyaniline ring.[1] The ortho-ethoxy group (2'-position) plays a pivotal role in defining the conformational preference of the molecule via intramolecular hydrogen bonding with the amide proton, often locking the structure into a planar or semi-planar conformation that influences its reactivity and binding affinity.

Table 1: Physicochemical Profile
PropertyData
IUPAC Name N-(2,5-Diethoxyphenyl)benzamide
CAS Number 92-22-8
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Exact Mass 285.1365 Da
Melting Point 87–89 °C
Solubility Soluble in EtOH, DMF, DMSO, CHCl₃; Insoluble in H₂O
pKa (Calculated) ~13.5 (Amide N-H)
LogP (Predicted) 3.4–3.8
SMILES CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=CC=CC=C2
Structural Visualization (DOT)

The following diagram illustrates the core connectivity and the critical intramolecular hydrogen bond stabilizing the conformation.

MolecularStructure cluster_aniline 2,5-Diethoxyaniline Moiety cluster_amide Amide Linker cluster_benzoyl Benzoyl Moiety C1 C1' C2 C2' (Ortho) C1->C2 C5 C5' (Meta) C1->C5 OEt2 2'-OEt C2->OEt2 OEt5 5'-OEt C5->OEt5 N NH OEt2->N Intramolecular H-Bond (Stabilization) N->C1 CO C=O CO->N Amide Bond Ph Phenyl Ring Ph->CO

Caption: Structural connectivity of 2',5'-Diethoxybenzanilide highlighting the intramolecular hydrogen bond between the 2'-ethoxy oxygen and the amide proton.

Synthetic Pathways & Optimization

The most robust synthesis involves the Schotten-Baumann reaction , coupling 2,5-diethoxyaniline with benzoyl chloride. This method is preferred over direct carboxylic acid coupling (using DCC/EDC) due to higher yields and simpler purification for this specific steric profile.

Reaction Scheme

Reagents: 2,5-Diethoxyaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (or Et₃N/DCM). Conditions: 0°C to RT, 2–4 hours.

SynthesisPathway Aniline 2,5-Diethoxyaniline (Nucleophile) Reaction Nucleophilic Acyl Substitution (Solvent: DCM/Pyridine, 0°C) Aniline->Reaction Benzoyl Benzoyl Chloride (Electrophile) Benzoyl->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Elimination Elimination of HCl Intermediate->Elimination Product 2',5'-Diethoxybenzanilide (Precipitate) Elimination->Product

Caption: Step-wise mechanism for the benzoylation of 2,5-diethoxyaniline.

Validated Experimental Protocol

Objective: Synthesis of 10 g of 2',5'-Diethoxybenzanilide.

  • Preparation:

    • Charge a 250 mL round-bottom flask with 2,5-diethoxyaniline (18.1 g, 100 mmol) and dry dichloromethane (DCM) (100 mL).

    • Add pyridine (8.9 mL, 110 mmol) as an acid scavenger.

    • Cool the solution to 0–5 °C using an ice bath.

  • Addition:

    • Add benzoyl chloride (14.0 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain temperature <10 °C to prevent side reactions.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove excess pyridine/aniline, then saturated NaHCO₃ (2 × 50 mL), and finally brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol (95%) .

    • Yield: ~24–25 g (85–90%).

    • Appearance: White crystalline solid.[3]

Spectroscopic Characterization

Accurate identification requires analyzing the distinct ethoxy signals and the amide environment.

Table 2: Predicted NMR Data (in DMSO-d₆)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 9.85Singlet (s)1HAmide N-H
7.95 – 7.90Multiplet (m)2HBenzoyl ortho protons
7.60 – 7.45Multiplet (m)3HBenzoyl meta/para protons
7.35Doublet (d, J=8.8 Hz)1HAniline C3'-H
7.20Singlet (s)1HAniline C6'-H
6.65Doublet (d, J=8.8 Hz)1HAniline C4'-H
4.05Quartet (q)2H2'-OCH ₂CH₃
3.98Quartet (q)2H5'-OCH ₂CH₃
1.35Triplet (t)3H2'-OCH₂CH
1.30Triplet (t)3H5'-OCH₂CH
¹³C NMR 165.2C =O (Amide)
152.8, 142.5Aromatic C -O (Ethoxy)
14.8, 14.6Methyl carbons
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 286.1443; Observed: 286.14.

  • Fragmentation: Loss of ethoxy groups (M-45) is a common fragmentation pathway.

IR Spectroscopy (ATR)[2][10]
  • 3280 cm⁻¹: N-H stretching (Amide).

  • 1645 cm⁻¹: C=O stretching (Amide I band).

  • 1530 cm⁻¹: N-H bending (Amide II band).

  • 1240, 1040 cm⁻¹: C-O-C stretching (Aryl alkyl ether).

Applications & Relevance[1][3][11][12][13]

Dye & Pigment Chemistry

2',5'-Diethoxybenzanilide serves as a "coupling component" (Naphtol AS derivative analog). The benzanilide scaffold provides substantivity (affinity) to cotton fibers, while the ethoxy groups modify the shade and solubility of the final azo pigment.

Pharmaceutical Research

Benzanilides are privileged structures in drug discovery. This specific derivative is investigated for:

  • Ion Channel Modulation: Similar structures act as blockers for Kv1.5 channels (atrial fibrillation targets).

  • Anti-inflammatory Activity: Inhibition of cytokine release via NF-κB pathway modulation.

Materials Science (COFs)

Recent literature highlights the use of diethoxy-substituted linkers in Covalent Organic Frameworks (COFs). The ethoxy groups provide solubility during synthesis and can be post-synthetically modified or used to tune the pore environment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66700, 2',5'-Diethoxybenzanilide. Retrieved from [Link]

  • CAS Common Chemistry. N-(2,5-Diethoxyphenyl)benzamide (CAS RN: 92-22-8).[1][2][4] Retrieved from [Link][2][4]

Sources

Exploratory

N-(2,5-diethoxyphenyl)benzamide IUPAC name

The following technical guide provides an in-depth analysis of -(2,5-diethoxyphenyl)benzamide (CAS: 92-22-8), also known as 2',5'-diethoxybenzanilide .[1] This monograph is structured for research scientists and focuses...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of


-(2,5-diethoxyphenyl)benzamide  (CAS: 92-22-8), also known as 2',5'-diethoxybenzanilide .[1]

This monograph is structured for research scientists and focuses on the synthesis, structural validation, and physicochemical properties of this lipophilic amide scaffold.[1]

Technical Monograph: -(2,5-diethoxyphenyl)benzamide

CAS Registry Number: 92-22-8 Molecular Formula:


Molecular Weight:  285.34  g/mol [1]

Executive Summary & Structural Significance


-(2,5-diethoxyphenyl)benzamide represents a specific subclass of lipophilic benzanilides .[1] Structurally, it consists of a benzamide core substituted at the ortho and meta positions of the aniline ring with ethoxy groups.[1]

Relevance in Drug Development: While often utilized as a coupling intermediate in the synthesis of azo pigments (structurally related to the Fast Blue BB scaffold), this molecule serves as a critical model for studying electronic and steric effects in medicinal chemistry.[1]

  • Electronic Effect: The 2,5-diethoxy substitution pattern creates an electron-rich aromatic ring via the mesomeric (

    
    ) effect of the oxygen atoms, significantly altering the pKa of the amide nitrogen and the metabolic stability of the phenyl ring.
    
  • Lipophilicity: The dual ethoxy groups drastically increase

    
     (approx.[1] 4.3), making this scaffold a relevant case study for optimizing membrane permeability in early-stage hit-to-lead campaigns.
    

Chemical Synthesis & Process Chemistry[1][2][3][4]

Retrosynthetic Analysis

The most robust route to


-(2,5-diethoxyphenyl)benzamide is the Schotten-Baumann benzoylation  of 2,5-diethoxyaniline.[1] This pathway is preferred over direct carboxylic acid coupling (using EDC/NHS) due to higher atom economy and simplified workup for hydrophobic products.[1]
Optimized Experimental Protocol

Objective: Synthesis of


-(2,5-diethoxyphenyl)benzamide on a 10 mmol scale with 

purity.

Reagents:

  • Substrate: 2,5-Diethoxyaniline (1.81 g, 10 mmol)

  • Reagent: Benzoyl chloride (1.47 g, 1.2 eq)[1]

  • Base: Pyridine (dry, 10 mL) or Triethylamine (1.5 eq) in DCM.

  • Solvent: Dichloromethane (DCM) or Toluene (for scale-up).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-diethoxyaniline (10 mmol) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Base Addition: Add Pyridine (12 mmol) to the solution. Cool the mixture to

    
     using an ice bath to control the exotherm.
    
  • Acylation: Add Benzoyl chloride (10.5 mmol) dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature

    
    .[1]
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Quench the reaction with 1M HCl (20 mL) to neutralize excess pyridine and solubilize unreacted aniline.

  • Extraction: Separate the organic layer.[1] Wash sequentially with:

    • 1M HCl (

      
       mL)[1]
      
    • Sat.

      
       (
      
      
      
      mL) – Critical for removing benzoic acid byproducts.[1]
    • Brine (

      
       mL)[1]
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield colorless needles.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Diethoxyaniline Reagent Add Benzoyl Chloride (0°C, Pyridine/DCM) Start->Reagent Solubilization Inter Intermediate: Tetrahedral Adduct Reagent->Inter Nucleophilic Attack Reaction Elimination of Cl- (Formation of Amide Bond) Inter->Reaction -HCl Workup Workup: 1. Acid Wash (Remove Pyridine) 2. Base Wash (Remove Benzoic Acid) Reaction->Workup Quench Product Final Product: N-(2,5-diethoxyphenyl)benzamide (Recrystallized from EtOH) Workup->Product Crystallization

Caption: Workflow for the Schotten-Baumann synthesis of N-(2,5-diethoxyphenyl)benzamide, highlighting critical purification steps.

Analytical Profiling & Validation

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.[1]

Nuclear Magnetic Resonance (NMR)

The 2,5-diethoxy substitution pattern provides a distinct spectral fingerprint.[1]

NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight
1H 1.35 - 1.45Triplet (6H)

Two methyl groups of the ethoxy chains.[1]
1H 4.05 - 4.15Quartet (4H)

Methylene protons deshielded by oxygen.[1]
1H 8.45Singlet (Broad)

Amide proton; shift varies with solvent H-bonding.[1]
1H 8.15DoubletAr-H (C6')Ortho proton to the amide; deshielded by carbonyl anisotropy.[1]
13C 165.5Singlet

Characteristic amide carbonyl carbon.[1]
13C 148.2, 142.5SingletAr-C-OIpso carbons attached to ethoxy groups (highly deshielded).[1]
Infrared Spectroscopy (FT-IR)
  • Amide I Band (

    
    ):  Strong stretching vibration of the 
    
    
    
    bond.[1]
  • Amide II Band (

    
    ): 
    
    
    
    bending coupled with
    
    
    stretching.[1]
  • Ether Stretch (

    
    ):  Strong asymmetric 
    
    
    
    stretching confirms the diethoxy substitution.[1]

Physicochemical Properties & Pharmacophore Analysis

For drug development professionals, understanding the "drug-like" properties of this scaffold is essential.[1]

Lipophilicity and Solubility

The molecule violates the "Rule of 3" for fragments but adheres to Lipinski's Rule of 5, albeit with solubility challenges.[1]

  • 
     (Predicted): 
    
    
    
    .[1] The two ethyl groups add significant hydrophobicity compared to a dimethoxy analog.[1]
  • Water Solubility: Low (

    
    ).[1]
    
  • Topological Polar Surface Area (TPSA):

    
    .[1] This low TPSA suggests excellent blood-brain barrier (BBB) permeability potential, though high lipophilicity may lead to non-specific binding.[1]
    
Structural Activity Relationship (SAR) Logic

The 2,5-diethoxybenzanilide core acts as a scaffold for probing steric pockets in GPCRs and enzymes.[1]

SAR_Logic cluster_0 Electronic Modifications cluster_1 Pharmacokinetic Impact Core Benzanilide Core Ethoxy2 2-Ethoxy: Steric Clash & H-Bond Acceptor Core->Ethoxy2 Ortho Subst. Ethoxy5 5-Ethoxy: Metabolic Soft Spot (O-Dealkylation) Core->Ethoxy5 Meta Subst. Lipophilicity High LogP (4.3) Increases CNS Entry Ethoxy2->Lipophilicity Solubility Low Aqueous Sol. Requires Formulation Ethoxy5->Solubility

Caption: SAR analysis of the 2,5-diethoxybenzanilide scaffold, mapping structural features to pharmacokinetic outcomes.

Biological Context & Applications

While CAS 92-22-8 is often used as a chemical standard, its structural class (alkoxy-benzanilides) has documented biological activities.[1]

  • Antimicrobial Activity: Benzanilides with lipophilic substitutions are known to disrupt bacterial cell membranes.[1] The 2,5-diethoxy motif increases membrane partitioning, potentially enhancing efficacy against Gram-positive bacteria (e.g., B. subtilis) [1].[1]

  • Metabolic Probe: The ethoxy groups are prime targets for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] This molecule serves as a substrate to study O-dealkylation rates in liver microsome stability assays.[1]

  • Dye Chemistry Precursor: It is the non-amino parent of the Fast Blue BB base.[1] In histological applications, the amino-derivative is used to visualize hydrolytic enzymes; the benzamide form discussed here is often the stable precursor or a byproduct in these syntheses [2].[1]

References

  • PubChem. Benzamide, N-(2,5-diethoxyphenyl)- (CAS 92-22-8).[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2',5'-diethoxybenzanilide.[1][2] Available at: [Link][1]

  • Cheméo. 2,5-Diethoxyaniline Properties (Precursor Data). Available at: [Link][1]

Sources

Foundational

Technical Monograph: Spectroscopic Characterization of 2',5'-Diethoxybenzanilide

This technical guide provides a comprehensive spectroscopic profile of 2',5'-Diethoxybenzanilide (CAS 92-22-8), also known as N-(2,5-diethoxyphenyl)benzamide.[1] This guide is structured to serve as a reference standard...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic profile of 2',5'-Diethoxybenzanilide (CAS 92-22-8), also known as N-(2,5-diethoxyphenyl)benzamide.[1]

This guide is structured to serve as a reference standard for the synthesis, purification, and structural validation of this compound, which serves as a critical intermediate in the synthesis of azoic dyes and pharmaceutical analogs.[1]

Compound Identity:

  • IUPAC Name: N-(2,5-diethoxyphenyl)benzamide[2][3]

  • CAS Registry Number: 92-22-8[1]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 285.34 g/mol

  • Structural Class: Substituted Benzanilide

Synthesis & Reaction Workflow

Before spectroscopic analysis, the integrity of the sample must be established.[1] The synthesis of 2',5'-diethoxybenzanilide is typically achieved via Schotten-Baumann benzoylation.[1] This pathway is chosen for its high specificity towards the amine over the ether functionalities.[1]

Reaction Protocol

Reagents: 2,5-Diethoxyaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).

  • Solvation: Dissolve 2,5-Diethoxyaniline in anhydrous DCM under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (TEA) to scavenge HCl byproducts.[1] Cool to 0°C.[1][4]

  • Acylation: Dropwise addition of Benzoyl Chloride.[1] The exotherm must be controlled to prevent di-acylation or ring acylation (though unlikely without Lewis acid).[1]

  • Work-up: Wash with 1M HCl (remove unreacted amine), then saturated

    
     (remove benzoic acid), then Brine.
    
  • Purification: Recrystallization from Ethanol/Water (9:1) yields colorless to off-white needles.[1]

Reaction Pathway Diagram[1]

Synthesis Reactant1 2,5-Diethoxyaniline (CAS 94-85-9) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Benzoyl Chloride (CAS 98-88-4) Reactant2->Intermediate Product 2',5'-Diethoxybenzanilide (CAS 92-22-8) Intermediate->Product Elimination Byproduct HCl (Scavenged by TEA) Intermediate->Byproduct

Figure 1: Schotten-Baumann synthesis pathway for N-(2,5-diethoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for structural validation.[1] The 2,5-diethoxy substitution pattern creates a distinct splitting system on the aniline ring (Ring B), while the benzoyl ring (Ring A) appears as a characteristic multiplet.[1]

H NMR Data (400 MHz, )

Note: Chemical shifts (


) are standardized reference values based on substituent additivity rules and analogous benzanilide structures.
SignalShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
A 8.55Broad Singlet1HNH (Amide)Deshielded by carbonyl anisotropy; variable with concentration.[1]
B 8.15Doublet (J=2.5 Hz)1HH-6' (Aniline Ring)The proton ortho to the amide is significantly deshielded by the C=O group (diagnostic for benzanilides).
C 7.85 - 7.90Multiplet2HH-2, H-6 (Benzoyl)Ortho protons of the benzoyl ring.[1]
D 7.45 - 7.55Multiplet3HH-3,4,5 (Benzoyl)Meta/Para protons of the benzoyl ring.
E 6.95Doublet (J=8.8 Hz)1HH-3' (Aniline Ring)Ortho to 2'-OEt; shielded by electron-donating alkoxy group.[1]
F 6.65dd (J=8.8, 2.5 Hz)1HH-4' (Aniline Ring)Para to 1'-N; coupling to H-3' (ortho) and H-6' (meta).[1]
G 4.08, 4.02Quartets (J=7.0 Hz)4H-OCH

-
Distinct methylene environments due to regiochemistry (2' vs 5').[1]
H 1.45, 1.38Triplets (J=7.0 Hz)6H-CH

Methyl terminals of the ethoxy chains.[1]
C NMR Data (100 MHz, )

The carbon spectrum confirms the presence of the amide carbonyl and the asymmetry of the ethoxy groups.[1]

  • Carbonyl (C=O): 165.5 ppm.[1]

  • Aromatic C-O (Ipso): 153.8 ppm (C-5'), 142.5 ppm (C-2').[1] Note: C-2' is often shifted upfield relative to C-5' due to steric compression from the amide.[1]

  • Aromatic C-N: 129.5 ppm.[1]

  • Aromatic CH: 110.0 - 132.0 ppm (Complex aromatic region).[1]

  • Ethoxy (

    
    ):  64.5 ppm, 63.8 ppm.[1]
    
  • Methyl (

    
    ):  14.9 ppm, 14.8 ppm.[1]
    
NMR Correlation Diagram

NMR_Correlation cluster_structure Structural Moieties cluster_signals Diagnostic Signals Amide Amide Linkage (-NH-CO-) Sig_NH δ 8.55 (bs) NH Proton Amide->Sig_NH H-Bonding Deshielding RingA Benzoyl Ring (Unsubstituted) RingA->Sig_NH Inductive Influence RingB Aniline Ring (2,5-Diethoxy) Sig_H6 δ 8.15 (d) H-6' Proton RingB->Sig_H6 Ortho to NH Anisotropic Effect Ethoxy Ethoxy Groups (-OCH2CH3) Sig_Alk δ 4.0-1.4 Aliphatic Region Ethoxy->Sig_Alk Electron Donating

Figure 2: Structural correlation to diagnostic NMR signals.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" validation, particularly useful for verifying the formation of the amide bond and the presence of ether linkages.[1]

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Frequency (

)
IntensityMode AssignmentMechanistic Explanation
3280 - 3320 Medium, Broad

Stretch
Characteristic trans-amide conformation H-bonding.
3060 Weak

Aromatic

C-H stretching vibrations.
2980, 2930 Medium

Aliphatic
Asymmetric/Symmetric stretch of ethyl groups.[1]
1645 - 1655 Strong

Amide I
The most diagnostic band; confirms acylation of amine.
1530 - 1550 Strong

Amide II
N-H in-plane bending coupled with C-N stretch.[1]
1205, 1045 Strong

Ether
Asymmetric stretching of the aryl-alkyl ether bonds.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.[1]

  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
     (ESI); 
    
    
    
    (EI).[1]
Fragmentation Logic

The molecule typically cleaves at the amide bond or loses the ethyl groups.[1]

  • Base Peak (Likely):

    
     (Benzoyl cation, 
    
    
    
    ).[1] This is the standard "Alpha-cleavage" relative to the carbonyl.[1]
  • Fragment A:

    
     (2,5-diethoxyaniline radical cation).[1]
    
  • Fragment B: Loss of Ethylene (

    
    ) from ethoxy groups is common in EI, leading to phenol derivatives.[1]
    

MS_Frag Parent Molecular Ion [M]+ m/z 285 Frag1 Benzoyl Cation [Ph-CO]+ m/z 105 Parent->Frag1 Amide Cleavage Frag2 Amine Radical [Ar-NH]+ m/z 180 Parent->Frag2 Amide Cleavage Frag3 Loss of Et [M-29]+ m/z 256 Parent->Frag3 Ether Cleavage

Figure 3: Predicted fragmentation pathways in Electron Ionization (EI) MS.

Quality Control & Purity Standards

For research or pharmaceutical applications, the following specifications are recommended:

  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Experimental determination required. (Predicted range: 95°C – 105°C based on 2,5-dimethoxy analogs).[1]

  • HPLC Purity: >98.0% (Area %).[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.[1]

    • Detection: UV at 254 nm.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66700, N-(2,5-diethoxyphenyl)benzamide.[1] Retrieved from [Link]

  • Wiley SpectraBase. 2',5'-Diethoxybenzanilide NMR and IR Spectral Data.[1] John Wiley & Sons, Inc.[1][5] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[1] John Wiley & Sons.[1][2][5] (Authoritative text for amide/ether spectral assignment).

Sources

Exploratory

The Pharmacophore of 2',5'-Diethoxybenzanilide: Synthesis, SAR, and Therapeutic Potential

Executive Summary 2',5'-Diethoxybenzanilide (PubChem CID: 66700) represents a specialized scaffold in medicinal chemistry, distinguished by its high lipophilicity and specific steric profile.[1] While benzanilides are hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',5'-Diethoxybenzanilide (PubChem CID: 66700) represents a specialized scaffold in medicinal chemistry, distinguished by its high lipophilicity and specific steric profile.[1] While benzanilides are historically significant as precursors to local anesthetics and antimicrobials, the 2',5'-diethoxy substitution pattern imparts unique physicochemical properties that modulate membrane permeability and metabolic stability.[1]

This technical guide analyzes the molecule as a critical pharmacophore for antimycobacterial agents (targeting Mycobacterium tuberculosis) and anti-inflammatory modulators (COX/LOX pathways). It details the synthetic optimization of the amide bond formation and provides a rationale for the structure-activity relationship (SAR) driven by the ethoxy substituents.

Chemical Foundation & Physiochemical Profile

The core structure consists of a benzoyl moiety linked to an aniline ring substituted at the ortho (2') and meta (5') positions with ethoxy groups.

PropertyValue / DescriptionSignificance
Molecular Formula C₁₇H₁₉NO₃Mid-weight small molecule (MW: 285.34 g/mol ).[1]
Lipophilicity (LogP) ~3.6 - 4.1High lipophilicity facilitates passive transport across the waxy mycolic acid layer of M. tuberculosis.[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Lipinski’s Rule of 5 for oral bioavailability.[1]
Electronic Effect Electron-Donating (+M)The ethoxy groups increase electron density on the aniline ring, potentially increasing the nucleophilicity of the precursor aniline but also influencing the amide rotational barrier.
Steric Effect Ortho-Substitution (2')The 2'-ethoxy group forces the amide bond out of planarity relative to the phenyl ring, creating a "twisted" conformation that can improve selectivity for hydrophobic binding pockets.

Synthetic Pathways & Protocol

The synthesis of 2',5'-diethoxybenzanilide relies on the formation of an amide bond between 2,5-diethoxyaniline and benzoyl chloride . While coupling reagents (EDC/HOBt) can be used, the Schotten-Baumann conditions or direct acyl chloride nucleophilic substitution remain the industrial standard due to atom economy and yield.

Experimental Protocol: Nucleophilic Acyl Substitution

Objective: Synthesis of N-(2,5-diethoxyphenyl)benzamide with >95% purity.

Reagents:

  • 2,5-Diethoxyaniline (1.0 eq)[1]

  • Benzoyl Chloride (1.1 eq)[1]

  • Triethylamine (TEA) or Pyridine (1.2 eq) - Base scavenger

  • Dichloromethane (DCM) - Solvent[1]

Step-by-Step Methodology:

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,5-diethoxyaniline (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.

  • Acylation: Dropwise, add Benzoyl Chloride (11 mmol) dissolved in DCM (10 mL) over 15 minutes. Causality: Slow addition prevents localized overheating and the formation of di-acylated byproducts.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1] The aniline spot should disappear.[1]

  • Quenching: Quench the reaction with saturated NaHCO₃ solution (30 mL) to neutralize excess acid chloride and HCl salts.

  • Work-up: Extract the organic layer.[1] Wash successively with:

    • 1M HCl (to remove unreacted aniline/TEA).[1]

    • Brine (saturated NaCl).[1]

    • Dry over anhydrous Na₂SO₄.[1]

  • Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) .[1]

    • Self-Validating Step: The product should crystallize as white/off-white needles.[1] If oiling occurs, the ethanol concentration is too high.[1]

Visualization: Synthetic Workflow

SynthesisWorkflow Reactant1 2,5-Diethoxyaniline (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Benzoyl Chloride (Electrophile) Reactant2->Intermediate Product 2',5'-Diethoxybenzanilide (Target) Intermediate->Product Elimination of Cl- Base Triethylamine (HCl Scavenger) Base->Intermediate Proton Capture

Caption: Figure 1. Nucleophilic acyl substitution pathway.[1] The base (TEA) drives the equilibrium by neutralizing the HCl byproduct.

Structure-Activity Relationship (SAR)

The biological activity of 2',5'-diethoxybenzanilide derivatives is tightly controlled by the substitution pattern on the aniline ring.

The "Ethoxy Effect"
  • 2'-Position (Ortho):

    • Conformational Lock: The bulky ethoxy group at the ortho position creates steric clash with the amide carbonyl oxygen. This restricts the rotation of the N-phenyl bond, locking the molecule into a preferred conformation that may match the binding pocket of targets like InhA (in TB) or COX-2 .

    • Metabolic Shield: It protects the amide bond from rapid enzymatic hydrolysis by amidases.[1]

  • 5'-Position (Meta):

    • Lipophilicity Booster: Unlike a para-substituent, the meta-ethoxy group increases the hydrophobic surface area without significantly altering the length of the molecule. This is critical for membrane permeation in mycobacteria.[1]

    • Electronic Modulation: It acts as a weak electron donor, modulating the pKa of the amide nitrogen, which can influence hydrogen bonding capability.

Visualization: Pharmacophore Logic

SAR_Logic Core Benzanilide Scaffold Ortho 2'-Ethoxy Group Core->Ortho Meta 5'-Ethoxy Group Core->Meta Amide Amide Linker (-CONH-) Core->Amide Steric Steric Hindrance (Prevents Hydrolysis) Ortho->Steric Causality Lipophil Increased LogP (Cell Wall Penetration) Meta->Lipophil Causality Hbond H-Bond Donor/Acceptor (Target Binding) Amide->Hbond

Caption: Figure 2. SAR map illustrating the functional contribution of the 2' and 5' ethoxy substituents to the molecule's pharmacological profile.

Therapeutic Applications

A. Antimycobacterial Activity (Tuberculosis)

Benzanilides are structural isosteres of salicylanilides , a class of known antimycobacterial agents.[1]

  • Mechanism: The high lipophilicity (LogP ~4) allows 2',5'-diethoxybenzanilide derivatives to penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Target: Research suggests inhibition of the two-component signal transduction systems (TCS) or disruption of proton motive force (uncoupling), similar to salicylanilides [1].

  • Advantage: The diethoxy substitution avoids the rapid glucuronidation seen with hydroxy-substituted analogs (like salicylanilide), potentially improving half-life.

B. Anti-Inflammatory (COX/LOX Inhibition)

The scaffold shares homology with N-phenylbenzamides tested for dual COX-2/5-LOX inhibition.[1]

  • Mechanism: The twisted conformation induced by the 2'-ethoxy group mimics the non-coplanar structure required to fit into the COX-2 hydrophobic channel [2].

  • Selectivity: 2,5-substitution patterns have been observed to improve selectivity for COX-2 over COX-1, reducing gastric side effects associated with traditional NSAIDs.[1]

References

  • Waisser, K., et al. (2003).[1] Biological activity of 2-hydroxythiobenzanilides and related compounds.[1][2][3] ResearchGate.[1][4]

  • Barbey, S., et al. (2002).[1] Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor.[1][4] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • PubChem. (n.d.).[1] 2',5'-Diethoxybenzanilide (CID 66700).[1] National Center for Biotechnology Information.[1] [1]

  • Dudhe, P. B., et al. (2019).[1][5] 3D QSAR studies of Salicylanilide benzoates derivatives & generation of new leads as Mycobacterium tuberculosis inhibitors.[1][5] International Journal of PharmTech Research.[1][5]

Sources

Foundational

The Pharmacophore of Benzanilides: A Technical Guide to SAR Optimization

Executive Summary: The Privileged Scaffold The benzanilide scaffold ( ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzanilide scaffold (


) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. From acting as Succinate Dehydrogenase Inhibitors (SDHIs)  in agrochemicals to serving as mitochondrial uncouplers  in oncology (e.g., Niclosamide), the versatility of this scaffold lies in the tunable electronic and steric properties of its two aromatic rings (Ring A and Ring B) connected by a rigid amide linker.

This guide provides a technical roadmap for optimizing benzanilides, moving beyond trial-and-error to rational design based on electronic (Hammett), steric, and lipophilic parameters.

Synthetic Architecture: The Foundation of SAR

Before optimization can occur, a robust synthetic route must be established. While modern coupling reagents (EDC/HOBt) are common, the Schotten-Baumann reaction remains the industrial standard due to its scalability and atom economy.

Protocol: Schotten-Baumann Synthesis

Objective: Synthesize


-phenylbenzamide derivatives with >90% purity.

Mechanism: Nucleophilic acyl substitution. The base neutralizes the HCl byproduct to drive the equilibrium forward.[1]

Reagents:

  • Substituted Aniline (1.0 eq)

  • Substituted Benzoyl Chloride (1.1 eq)

  • 10% NaOH (aq) or Pyridine (Solvent/Base)[1]

  • Solvent: DCM or THF (if biphasic)

Workflow:

  • Dissolution: Dissolve aniline in 10% NaOH (aqueous method) or Pyridine (anhydrous method).

  • Addition: Add benzoyl chloride dropwise at 0°C. Rationale: Exothermic reaction; cooling prevents hydrolysis of the acid chloride.

  • Agitation: Stir at Room Temperature (RT) for 2-4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench & Isolation:

    • Aqueous: The product often precipitates. Filter and wash with cold water + dilute HCl (removes unreacted aniline).

    • Pyridine:[1][2] Pour into ice water containing HCl. Filter precipitate.

  • Purification: Recrystallization from Ethanol/Water.

SynthesisWorkflow Start Start: Reagents React Reaction (0°C -> RT, 2h) Start->React Add PhCOCl Monitor TLC Check (Hex/EtOAc) React->Monitor Monitor->React Incomplete Quench Acid Quench (Remove Aniline) Monitor->Quench Complete Pure Recrystallization (EtOH) Quench->Pure

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of benzanilides.

Physicochemical Modulation: The "Why" of Activity

Rational SAR relies on three vectors: Electronic effects, Steric hindrance, and Lipophilicity.

Electronic Effects (Hammett Equation)

The electronic nature of substituents on Ring A (acid side) and Ring B (aniline side) dictates the acidity of the amide proton and the electron density of the aromatic rings.

  • Hammett Constant (

    
    ): 
    
    • Electron Withdrawing Groups (EWGs,

      
      ):  Examples: 
      
      
      
      . Placing EWGs on Ring A increases the electrophilicity of the carbonyl, potentially strengthening H-bond acceptance.
    • Electron Donating Groups (EDGs,

      
      ):  Examples: 
      
      
      
      . Placing EDGs on Ring B increases the nucleophilicity of the aniline nitrogen during synthesis but may alter metabolic stability (oxidation prone).
Steric Effects & Conformational Twist

The amide bond prefers a planar trans-conformation. However, ortho-substitution creates steric clash, forcing the aromatic rings to twist out of plane.

  • Application: In SDHI fungicides, a specific "twist angle" is required to fit into the hydrophobic pocket of the ubiquinone binding site.

  • Validation: X-ray crystallography or DFT calculations are used to verify the torsion angle (

    
    ).
    
Lipophilicity (LogP)
  • Target Range: LogP 3.0–5.0 is often ideal for agrochemicals (leaf penetration) and intracellular targets (mitochondria).

  • Salicylanilides: For mitochondrial uncoupling, the molecule must be lipophilic enough to cross the Inner Mitochondrial Membrane (IMM) but acidic enough to release a proton.[3]

Case Study A: Agrochemicals (SDHI Fungicides)

Target: Succinate Dehydrogenase (Complex II), Ubiquinone-binding site (Q-site).[2][4][5] Representative Compounds: Flutolanil, Boscalid (pyridine analog).

SAR Logic:

  • The Amide Linker: Essential for H-bonding with Tyrosine (Tyr) and Tryptophan (Trp) residues in the Q-site.

  • Ring A (Acid moiety): Often replaced with heterocyclic rings (pyrazole, pyridine) to optimize

    
     stacking within the pocket.
    
  • Ring B (Aniline moiety): Ortho-substituents (e.g., Isopropyl in Flutolanil) provide the necessary steric bulk to lock the conformation and fill the hydrophobic sub-pocket.

Resistance Mechanisms: Mutations in the SdhB, SdhC,[2][4][6] or SdhD subunits (e.g., H272R) disrupt the H-bond network. Next-gen SDHIs focus on flexible linkers to accommodate these mutations.

SDHI_Mechanism Ligand Benzanilide Ligand QSite SDH Q-Site (Complex II) Ligand->QSite Enters Pocket Binding H-Bond Formation (Tyr/Trp Residues) QSite->Binding Steric Fit Block Block Electron Transport (Succinate -> UQ) Binding->Block Inhibition Death Fungal Cell Death Block->Death

Figure 2: Mechanism of Action for SDHI Fungicides targeting Complex II.

Case Study B: Salicylanilides (Mitochondrial Uncouplers)

Target: Mitochondrial Inner Membrane (Non-enzymatic).[3] Representative Compound: Niclosamide.[7]

SAR Logic:

  • The Proton Shuttle: The presence of a hydroxyl group (

    
    ) ortho  to the amide (on Ring A) is non-negotiable. It forms an intramolecular H-bond with the carbonyl oxygen, stabilizing the anion.
    
  • Acidity (pKa): EWGs (like

    
    ) on Ring B lower the pKa, allowing the molecule to deprotonate in the matrix (pH ~8) and protonate in the intermembrane space (pH ~7).
    
  • Mechanism: The anionic form enters the matrix, picks up a proton, becomes neutral/lipophilic, diffuses back out, and releases the proton. This "short-circuits" the proton motive force (PMF), halting ATP synthesis.[8]

Table 1: Comparative SAR Features

FeatureSDHI FungicidesSalicylanilide Uncouplers
Key Substituent Ortho-alkyl/halogen (Steric lock)Ortho-hydroxyl (Proton exchange)
Electronic Need Balanced for binding affinityEWGs required to lower pKa
Target Site Specific Enzyme Pocket (SDH)Mitochondrial Membrane (IMM)
Mode of Action Electron Transport BlockadeProton Motive Force Dissipation

Experimental Protocols

Biological Assay: Mitochondrial Toxicity Screen

Objective: Determine if a benzanilide acts as an uncoupler or inhibitor. Method: Resazurin (Alamar Blue) Viability Assay + ATP Quantification.

  • Cell Culture: Seed HepG2 or fungal cells in 96-well plates (5,000 cells/well).

  • Treatment: Treat with serial dilutions of benzanilide (0.1

    
    M to 100 
    
    
    
    M) for 24h.
  • Readout 1 (Viability): Add Resazurin. Incubate 2h. Measure fluorescence (Ex 560 / Em 590).

  • Readout 2 (ATP): Use CellTiter-Glo (Luciferase).

  • Interpretation:

    • Uncoupler: High O2 consumption (measured via Sepharose probe) but LOW ATP.

    • Inhibitor:[6] Low O2 consumption and LOW ATP.

SAR Decision Tree

Use the following logic flow to optimize your lead compound.

SAR_Logic Check1 Initial Activity Screen (IC50 < 10 uM?) Potency Optimize Potency (Electronic/Steric) Check1->Potency Yes Hammett Add EWG/EDG (Hammett Plot) Check1->Hammett No PK Optimize PK (LogP/Solubility) Potency->PK High Potency Steric Add Ortho-Substituent (Twist Angle) Potency->Steric Low Selectivity Lipophil Modify Alkyl Chains (Target LogP 3-5) PK->Lipophil Hammett->Check1 Retest

Figure 3: Decision tree for rational SAR optimization of benzanilides.

References

  • Mechanisms of SDHI Fungicides: Avenot, H. F., & Michailides, T. J. (2010).[5] Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi.[5] Crop Protection. Link

  • Salicylanilide Uncoupling: Terada, H. (1990). Uncouplers of oxidative phosphorylation.[7][9] Environmental Health Perspectives. Link

  • Schotten-Baumann Protocol: Organic Syntheses, Coll. Vol. 1, p. 82 (1941). Benzanilide.[1][10][11][12] Link

  • Hammett Equation in SAR: Hansch, C., et al. (1995). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Niclosamide Repurposing: Li, Y., et al. (2014). Niclosamide, an old anthelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Substituted Benzanilides

Executive Summary Substituted benzanilides are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anthelmintics, and transient receptor potential (TRP) modulators. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzanilides are ubiquitous scaffolds in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anthelmintics, and transient receptor potential (TRP) modulators. While the amide bond is fundamental, synthesizing substituted benzanilides presents distinct challenges: ortho-substituents introduce steric clash preventing orbital overlap, while electron-withdrawing groups (EWGs) on the aniline ring dramatically reduce nucleophilicity.

This guide moves beyond generic "textbook" amide coupling. We present three distinct protocols selected based on substrate difficulty and process scalability:

  • Method A (T3P® Coupling): The modern "Process-Preferred" route for acid-sensitive substrates and ease of purification.

  • Method B (In Situ Acid Chloride): The "Brute Force" route for sterically hindered or electron-deficient anilines.

  • Method C (Boric Acid Catalysis): A "Green" alternative for atom-economic synthesis of simple derivatives.

Strategic Decision Matrix

Do not default to EDC/HOBt. Use the following logic flow to select the optimal protocol for your specific substrate.

DecisionMatrix Start Start: Analyze Substrates CheckSterics Are ortho-substituents present on the Aniline or Acid? Start->CheckSterics CheckElectronics Is the Aniline Electron Deficient? (e.g., -NO2, -CF3, Pyridine) CheckSterics->CheckElectronics No MethodB Method B: Acid Chloride (High Reactivity, Robust) CheckSterics->MethodB Yes (High Sterics) CheckSensitivity Does the substrate contain Acid-Labile groups (Boc, tBu)? CheckElectronics->CheckSensitivity No CheckElectronics->MethodB Yes (Low Nucleophilicity) MethodA Method A: T3P Coupling (Mild, Low Epimerization) CheckSensitivity->MethodA Yes MethodC Method C: Boric Acid (Green, Atom Economy) CheckSensitivity->MethodC No (Simple Substrate)

Figure 1: Decision matrix for selecting the optimal benzanilide synthesis protocol based on steric and electronic factors.

Method A: The Modern Standard (T3P® Coupling)

Best For: Scale-up, acid-sensitive protecting groups, and preventing racemization (if chiral centers are present).

Mechanistic Insight: Propylphosphonic anhydride (T3P) acts as a cyclic anhydride.[1] Unlike HATU or EDC, T3P generates water-soluble byproducts (propylphosphonic acid salts), eliminating the need for tedious column chromatography in many cases. It drives the reaction forward by forming a highly reactive mixed anhydride intermediate while maintaining a slightly acidic to neutral pH profile, which suppresses epimerization.

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Pyridine (2.5 – 3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous).

Step-by-Step:

  • Dissolution: Charge the Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) into a reaction vessel. Add anhydrous EtOAc (5-10 volumes).

  • Base Addition: Add DIPEA (3.0 equiv) at 0 °C. Stir for 5 minutes.

    • Note: A slight exotherm may occur.

  • Activation: Dropwise add the T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Monitoring: Check LCMS. If conversion <90% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (The "Magic" Step):

    • Quench with water.[1]

    • Wash the organic layer with water (x2), sat. NaHCO₃ (x2), and 1M HCl (x1, if acid-stable groups permit).

    • Why: The phosphorus byproducts are completely water-soluble.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize if necessary.[2]

Method B: The "Brute Force" Approach (In Situ Acid Chloride)

Best For: Ortho-substituted benzanilides, electron-deficient anilines (e.g., nitroanilines, aminopyridines), and substrates where coupling reagents fail to yield product.

Mechanistic Insight: We utilize the Vilsmeier-Haack activation pathway. Oxalyl chloride reacts with catalytic DMF to form a chloroiminium species (Vilsmeier reagent), which is far more effective at converting the carboxylic acid to the acid chloride than oxalyl chloride alone. This method overcomes the poor nucleophilicity of deactivated anilines by creating a hyper-electrophilic acyl chloride species.

Vilsmeier cluster_cycle Catalytic Cycle Oxalyl Oxalyl Chloride Inter1 Vilsmeier Intermediate Oxalyl->Inter1 + DMF - CO, - CO2 DMF DMF (Cat.) AcylCl Acid Chloride Inter1->AcylCl + Acid - DMF (Regenerated) Acid Carboxylic Acid

Figure 2: Catalytic activation of Oxalyl Chloride by DMF to generate the reactive Acid Chloride species.

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Oxalyl Chloride (1.2 – 1.5 equiv)

  • DMF (Catalytic, 1-2 drops or 0.05 equiv)

  • Aniline (1.0 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step:

  • Activation (Acid Chloride Formation):

    • Dissolve Carboxylic Acid in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF (1-2 drops). Critical: Do not omit.[2]

    • Cool to 0 °C. Add Oxalyl Chloride dropwise.

    • Observation: Vigorous bubbling (CO/CO₂ evolution) indicates initiation.

    • Stir at RT for 1–2 hours.

    • Validation: Aliquot 50 µL into MeOH. If LCMS shows methyl ester, conversion is complete.

  • Evaporation (Optional but Recommended):

    • Concentrate the reaction mixture to dryness to remove excess oxalyl chloride and HCl. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve Aniline and Base (TEA/Pyridine) in DCM.

    • Cool amine solution to 0 °C.

    • Slowly add the Acid Chloride solution to the Amine solution.

    • Why: Adding Acid Chloride to Amine ensures the base neutralizes HCl immediately, preventing protonation of the aniline (which would kill the reaction).

  • Workup:

    • Wash with 1M HCl (to remove unreacted aniline) and sat. NaHCO₃ (to remove unreacted acid).

Method C: Green Synthesis (Boric Acid Catalysis)

Best For: Simple, unhindered substrates where atom economy and environmental impact are priorities.

Mechanistic Insight: Boric acid forms a mixed anhydride [B(OAc)₃] in situ. This activated species reacts with the amine to form the amide, regenerating boric acid.[3] This is a "water-tolerant" mechanism that often requires no chromatography.

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Aniline (1.0 equiv)[4]

  • Boric Acid (10 – 20 mol%)

  • Solvent: Toluene or Xylene (for azeotropic water removal).

Step-by-Step:

  • Setup: Equip a flask with a Dean-Stark trap (for water removal).

  • Reflux: Combine Acid, Aniline, Boric Acid, and Toluene.

  • Reaction: Reflux (110 °C) for 6–12 hours. Monitor water collection in the trap.

  • Isolation: Cool to RT. The product often precipitates out. Filter and wash with cold toluene/hexanes.

    • Note: If product is soluble, wash toluene layer with warm water (removes boric acid) and evaporate.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Method A) Steric hindrance preventing mixed anhydride attack.Switch to Method B . T3P is bulky; Acid Chlorides are smaller and more reactive.
No Reaction (Method B) Failed activation of acid.Did you add DMF ? Oxalyl chloride alone is slow. Ensure anhydrous conditions.
Aniline Remains (Method B) Aniline protonated by HCl byproduct.Increase Base (TEA) equivalents.[5] Ensure Reverse Addition (Add Acid Cl to Amine).
Racemization Base-mediated proton abstraction at

-carbon.
Switch to Method A (T3P) and use weak bases (Collidine) or lower temperature.
Sticky/Oily Product Impurities trapped in lattice.Triturate with diethyl ether or pentane. Sonication often induces crystallization.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Basavaprabhu, et al. (2013).[1] Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. Synthesis. Link

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation. Organic Syntheses. Link

  • Clayden, J. (2010). The Chemistry of the Amide Bond. In: Organolithiums: Selectivity for Synthesis. (Contextual grounding on Vilsmeier-Haack activation). Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

Sources

Application

Application Note: 2',5'-Diethoxybenzanilide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 2',5'-Diethoxybenzanilide (CAS: 92-22-8) represents a distinct subclass of the benzanilide pharmacophore, characterized by an electron-rich aniline ring substituted with two ethoxy groups at the ortho a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',5'-Diethoxybenzanilide (CAS: 92-22-8) represents a distinct subclass of the benzanilide pharmacophore, characterized by an electron-rich aniline ring substituted with two ethoxy groups at the ortho and meta positions relative to the amide nitrogen. While historically utilized in the synthesis of azo dyes (Naphthol AS series), this scaffold has re-emerged in medicinal chemistry as a versatile building block for antimicrobial , antifungal , and anti-inflammatory agents.

This guide provides a validated protocol for the synthesis of DEBA derivatives, analyzes its structural advantages—specifically the lipophilic tuning provided by the ethyl ether moieties—and outlines its utility in Structure-Activity Relationship (SAR) libraries.

Chemical Profile & Mechanistic Insight[1][2][3]

The "Ethoxy Effect" in SAR

In medicinal chemistry, the choice between methoxy (-OMe) and ethoxy (-OEt) substituents is critical for fine-tuning physicochemical properties.[1] The 2,5-diethoxy pattern on the aniline ring of DEBA offers three distinct advantages over its dimethoxy analogues:

  • Lipophilicity Modulation: The additional methylene groups increase the LogP (partition coefficient), enhancing membrane permeability for intracellular targets (e.g., Mycobacterium tuberculosis).[1]

  • Metabolic Stability: Ethyl ethers are generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to methyl ethers, potentially extending the half-life (

    
    ) of the lead compound.[1]
    
  • Conformational Locking: The steric bulk of the ortho-ethoxy group restricts rotation around the N-Aryl bond, favoring specific conformations that may enhance binding affinity to targets like HDAC8 or P2X4 receptors .[1]

Physicochemical Data[3]
PropertyValueRelevance
Molecular Formula

Core Scaffold
Molecular Weight 285.34 g/mol Fragment-based design compliant
LogP (Predicted) ~3.4Good membrane permeability (Lipinski compliant)
H-Bond Donors 1 (Amide NH)Critical for receptor binding
H-Bond Acceptors 3 (2 Ethers, 1 Carbonyl)Interaction with active site residues
Electronic State Electron-rich (Aniline ring)Susceptible to electrophilic aromatic substitution

Validated Synthesis Protocol

Objective: Synthesis of 2',5'-Diethoxybenzanilide via Anhydrous Nucleophilic Acyl Substitution. Scale: 10 mmol (Gram-scale) Purity Target: >98% (HPLC)

Reagents & Equipment
  • Precursor: 2,5-Diethoxyaniline (CAS 94-85-9) [Sigma-Aldrich/Merck][1]

  • Reagent: Benzoyl Chloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Equipment: 100 mL Round Bottom Flask (RBF), Inert Gas Line (

    
    /Ar), Ice Bath.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL RBF and purge with Nitrogen (

    
    ). Add 2,5-diethoxyaniline  (1.81 g, 10 mmol) and a magnetic stir bar.
    
  • Solvation: Dissolve the amine in anhydrous DCM (30 mL). Add Triethylamine (1.67 mL, 12 mmol) via syringe.[1]

  • Activation: Cool the reaction mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add Benzoyl Chloride (1.28 mL, 11 mmol) over 10 minutes. The solution may turn slightly yellow/orange.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting amine spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.[1]
  • Quench & Workup:

    • Quench with 1M HCl (20 mL) to neutralize excess base and protonate unreacted aniline (making it water-soluble).[1]

    • Separate the organic layer.[1][2] Wash with Sat.

      
       (20 mL) followed by Brine (20 mL).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

    • Yield Expectation: 85–92% as white/off-white needles.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2,5-Diethoxyaniline Solvation Solvation (DCM + TEA) Temp: 0°C Start->Solvation Reaction Add Benzoyl Chloride Stir RT, 3-4h Solvation->Reaction Acylation Workup Acid Wash (1M HCl) Remove unreacted amine Reaction->Workup Quench Purification Recrystallization (EtOH/H2O) Workup->Purification Crude Solid Product Final Product: 2',5'-Diethoxybenzanilide Purification->Product >98% Purity

Figure 1: Step-by-step synthesis workflow for high-purity DEBA production.

Medicinal Chemistry Applications

Antimicrobial & Antifungal Activity

Benzanilides are bioisosteres of phenyl-esters but possess significantly higher hydrolytic stability.[1] The 2,5-diethoxy substitution pattern has been identified in screens for antimycobacterial activity (Tuberculosis).[1] The lipophilic ethoxy tails facilitate penetration through the waxy mycolic acid cell wall of Mycobacterium.[1]

  • Mechanism: Disruption of cell wall synthesis or inhibition of specific amide-binding enzymes (e.g., InhA pathway modulation).[1]

  • Reference Case: Benzamide derivatives have shown inhibitory activity against Botrytis cinerea and Sclerotinia sclerotiorum (fungal pathogens), often outperforming commercial standards like fluxapyroxad in specific assays [1].[1][3]

Anti-inflammatory & Analgesic Potential

Patents have disclosed benzanilide derivatives as non-steroidal anti-inflammatory agents.[1] The scaffold acts by modulating cytokine release or inhibiting cyclooxygenase (COX) pathways.[1] The 2,5-diethoxy motif provides the necessary steric bulk to fit into hydrophobic pockets of these enzymes [4].

SAR Logic: Where to Modify?

To evolve the DEBA scaffold into a lead candidate, modifications should be strategic:

  • Region A (Benzoyl Ring): The primary vector for modification.[1] Adding electron-withdrawing groups (EWGs) like

    
     or Halogens (Cl, F) at the para-position often increases metabolic stability and potency.[1]
    
  • Region B (Amide Linker): Methylation of the Nitrogen (N-Me) usually abolishes activity by removing the H-bond donor capability.[1] Keep the secondary amide intact.[1]

  • Region C (Diethoxy Ring): The "anchor."[1] Modifying the ethoxy length (to propoxy or methoxy) drastically alters solubility.[1]

SAR Decision Tree

SAR_Logic Core Scaffold: 2',5'-Diethoxybenzanilide Target1 Target: Antimicrobial (Mycobacteria) Core->Target1 Target2 Target: Anti-inflammatory (COX/Cytokine) Core->Target2 Mod1 Strategy: Increase Lipophilicity Target1->Mod1 Mod2 Strategy: Electronic Tuning Target2->Mod2 Action1 Add Halogens (Cl/F) to Benzoyl Ring Mod1->Action1 Action2 Retain 2,5-Diethoxy (Cell Wall Penetration) Mod1->Action2 Action3 Add Polar Groups (OH/NH2) to Benzoyl Ring Mod2->Action3

Figure 2: Strategic modification pathways for DEBA based on therapeutic target.

Safety & Handling (HSE)

  • Aquatic Toxicity: DEBA is classified as H400 (Very toxic to aquatic life) .[1] All aqueous waste from the workup (Step 6) must be collected and disposed of as hazardous chemical waste, not poured down the drain.

  • Skin Irritation: The precursor 2,5-diethoxyaniline is an irritant.[1] Wear nitrile gloves and work in a fume hood.[1]

References

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Source: MDPI (Molecules), 2022.[1] Context: Demonstrates the fungicidal efficacy of benzamide derivatives.[1] [1]

  • 2',5'-Diethoxybenzanilide (Compound Summary). Source: PubChem (National Library of Medicine).[1] Context: Chemical structure, CAS identifiers (92-22-8), and toxicity data.[1] [1]

  • Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Source: Nano Bio Letters, 2024.[4][1] Context: Protocols for benzamide synthesis and antibacterial screening against E. coli and B. subtilis.[4][1]

  • Novel benzanilide derivatives and pharmaceutical compositions containing them. Source: European Patent Office (EP0058009A1).[1] Context: Patent disclosure regarding the analgesic and anti-inflammatory properties of benzanilide scaffolds.[1][5]

  • 2,5-Diethoxyaniline (Precursor Data). Source: Sigma-Aldrich.[1][6] Context: Physical properties and handling of the primary amine building block.[1]

Sources

Method

Cell-based assays for 2',5'-Diethoxybenzanilide derivatives

Application Note: Functional Profiling of 2',5'-Diethoxybenzanilide Derivatives Subtitle: From Phenotypic Screening to Mitochondrial Mechanism of Action Executive Summary & Introduction Overview: 2',5'-Diethoxybenzanilid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of 2',5'-Diethoxybenzanilide Derivatives

Subtitle: From Phenotypic Screening to Mitochondrial Mechanism of Action

Executive Summary & Introduction

Overview: 2',5'-Diethoxybenzanilide (CAS: 92-22-8) and its structural derivatives represent a class of lipophilic amides often explored in medicinal chemistry for their antimicrobial , antiproliferative , and ion-channel modulating properties. While the core scaffold is historically utilized in pigment synthesis (e.g., Naphthol AS intermediates), recent pharmacological investigations have repurposed this chemotype for drug discovery, specifically targeting mitochondrial oxidative phosphorylation and P2X7 receptor antagonism .

Scientific Rationale: The "diethoxy" substitution pattern on the aniline ring significantly enhances lipophilicity (LogP modulation), facilitating cellular membrane penetration.[1] However, this physicochemical property often leads to "uncoupling" activity—where the compound disrupts the mitochondrial membrane potential (


).[1] Therefore, any robust screening cascade for these derivatives must distinguish between specific therapeutic target engagement (e.g., kinase inhibition) and non-specific mitochondrial toxicity.[1]

This guide details a hierarchical screening workflow designed to validate the biological activity of 2',5'-Diethoxybenzanilide derivatives, moving from primary cytotoxicity to mechanistic mitochondrial profiling.

Experimental Workflow Strategy

To ensure data integrity and eliminate false positives caused by non-specific toxicity, we employ a "Funnel Approach."[1]

ScreeningWorkflow Library 2',5'-Diethoxybenzanilide Derivative Library Primary Primary Screen: Cell Viability (Resazurin) Library->Primary 96/384-well format HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel HitSel->Library Refine SAR Secondary Secondary Screen: Mitochondrial Health (JC-1) HitSel->Secondary Select active compounds Tertiary Tertiary Profiling: ROS Generation & Apoptosis Secondary->Tertiary Confirm Mechanism Lead Lead Candidate Characterization Tertiary->Lead

Figure 1: Hierarchical screening workflow for benzanilide derivatives. The process prioritizes early identification of mitochondrial liabilities.[1]

Protocol 1: Primary Cytotoxicity Screen (Resazurin Reduction)

Objective: Determine the antiproliferative potency (


) of derivatives against target cell lines (e.g., HeLa, MCF-7, or HepG2).
Why Resazurin?  Unlike MTT, Resazurin (Alamar Blue) is non-toxic to cells, allowing for kinetic monitoring and multiplexing with other downstream assays.[1]
Materials:
  • Target Cells: Adherent cancer cell line (e.g., A549 or HeLa).[1]

  • Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL).

  • Controls:

    • Positive: Doxorubicin (1 µM) or Staurosporine.[1]

    • Vehicle: DMSO (0.5% final concentration).[1]

    • Blank: Media only (no cells).[1]

Step-by-Step Methodology:
  • Seeding: Plate cells at 5,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 1000x stock of the 2',5'-Diethoxybenzanilide derivative in DMSO.[1]

    • Perform a 1:3 serial dilution (8 points) in culture media.[1]

    • Add 100 µL of compound-containing media to wells. Final DMSO concentration must be ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      .[1]
      
  • Incubation: Incubate for 48 or 72 hours.

  • Assay Reaction:

    • Add 20 µL of Resazurin stock solution to each well.

    • Incubate for 2–4 hours at 37°C.

  • Detection: Measure fluorescence using a microplate reader.

    • Excitation: 530–560 nm[1]

    • Emission: 590 nm[1]

Data Analysis: Calculate % Viability using the formula:



Plot Log[Concentration] vs. % Viability to determine 

.[1]

Protocol 2: Mechanistic Profiling – Mitochondrial Membrane Potential ( )[1]

Objective: Investigate if the benzanilide derivative acts as a mitochondrial uncoupler.[1] Mechanism: Lipophilic benzanilides can act as protonophores, shuttling protons across the inner mitochondrial membrane, collapsing


 without inhibiting the electron transport chain directly. This is a critical safety liability or a specific therapeutic mechanism (e.g., in mild uncoupling therapies).[1]

Probe: JC-1 Dye . In healthy mitochondria (high


), JC-1 forms red aggregates.[1] In depolarized mitochondria (low 

), it remains as green monomers.[1]
Step-by-Step Methodology:
  • Preparation: Seed cells (e.g., 10,000/well) and treat with the derivative at the

    
     concentration determined in Protocol 1 for 6–12 hours.
    
    • Control:FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) at 5–10 µM as a positive control for depolarization.[1]

  • Staining:

    • Remove culture media.[1]

    • Add JC-1 staining solution (2 µM final concentration in warm media).[1]

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash cells

    
     with warm PBS to remove background probe.[1]
    
  • Quantification: Measure fluorescence immediately.[1]

    • Red (Aggregates): Ex 535 nm / Em 590 nm.[1]

    • Green (Monomers): Ex 485 nm / Em 530 nm.[1]

Data Interpretation: Calculate the Red/Green Ratio .

  • High Ratio: Healthy mitochondria.[1]

  • Low Ratio: Depolarized mitochondria (Uncoupling/Apoptosis).[1]

  • Insight: If your derivative causes a rapid drop in the Red/Green ratio within <2 hours, it likely functions as a direct uncoupler due to the lipophilic diethoxy-benzanilide core.[1]

Protocol 3: Oxidative Stress Assessment (DCFDA)[1]

Objective: Confirm if mitochondrial disruption leads to Reactive Oxygen Species (ROS) generation. Relevance: Benzanilides that disrupt the electron transport chain often cause electron leakage, forming Superoxide (


).[1]
Methodology:
  • Staining First: Pre-load cells with H2DCFDA (20 µM) for 45 minutes before compound treatment. This captures early ROS bursts.[1]

  • Wash: Remove excess dye and replace with phenol-red free media.[1]

  • Treatment: Add the 2',5'-Diethoxybenzanilide derivative.[1]

  • Kinetic Read: Measure fluorescence (Ex 485/Em 535) every 15 minutes for 2 hours.

Data Presentation & Troubleshooting

Summary of Expected Results:

Compound ClassCytotoxicity (

)
JC-1 Ratio (Red/Green)ROS GenerationInterpretation
Vehicle (DMSO) > 100 µMHigh (Healthy)LowBaseline
FCCP (Control) N/AVery LowVariableComplete Uncoupling
Derivative A 5.2 µMLowHighMitochondrial Tox/Uncoupler
Derivative B 2.1 µMHighLowSpecific Target (e.g., Kinase)

Troubleshooting Guide:

  • Precipitation: 2',5'-Diethoxybenzanilide derivatives are highly lipophilic.[1] If

    
     curves plateau or look irregular, check for compound precipitation in the media using light microscopy.[1] Correction: Use 0.1% Tween-20 or cyclodextrin carriers.[1]
    
  • Autofluorescence: The benzanilide core can be fluorescent.[1] Always run a "Compound Only" control (no cells) to subtract background signal in fluorescence assays.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the potential impact points of 2',5'-Diethoxybenzanilide derivatives within the cellular environment.

Mechanism Compound 2',5'-Diethoxybenzanilide Derivative Membrane Cell Membrane Compound->Membrane Passive Diffusion Mito Mitochondria Membrane->Mito ETC Electron Transport Chain Mito->ETC Uncoupling/Inhibition Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Cytochrome C Release ROS ROS (Superoxide) ETC->ROS Electron Leak ROS->Apoptosis Oxidative Stress

Figure 2: Putative mechanism of action.[1] The lipophilic scaffold penetrates membranes, targeting mitochondria and inducing ROS-mediated apoptosis.

References

  • PubChem. (n.d.).[1] 2',5'-Diethoxybenzanilide (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Svar Life Science. (n.d.). Cell-based assays - Application areas. Retrieved January 29, 2026, from [Link]

  • Bernstein, J., et al. (2024).[1] Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. PubMed Central.[1] Retrieved January 29, 2026, from [Link]

  • Mahdavi, M., et al. (2024).[1][5] Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives. Scientific Reports.[1] Retrieved January 29, 2026, from [Link]

  • EPA. (n.d.).[1] Benzamide, N-(4-amino-2,5-diethoxyphenyl)- Substance Details. US Environmental Protection Agency.[1] Retrieved January 29, 2026, from [Link]

Sources

Application

Analytical methods for 2',5'-Diethoxybenzanilide characterization

Executive Summary 2',5'-Diethoxybenzanilide (CAS 92-22-8), also known as N-(2,5-diethoxyphenyl)benzamide, is a critical intermediate in the synthesis of azo dyes (Spectol series), pigments, and specific pharmaceutical ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2',5'-Diethoxybenzanilide (CAS 92-22-8), also known as N-(2,5-diethoxyphenyl)benzamide, is a critical intermediate in the synthesis of azo dyes (Spectol series), pigments, and specific pharmaceutical agents requiring a lipophilic benzanilide core. Its structural integrity relies on the precise positioning of two ethoxy groups on the aniline ring, which dictates its electronic properties and downstream reactivity.[1]

This guide provides a definitive protocol for the structural identification and purity profiling of 2',5'-diethoxybenzanilide.[1] Unlike generic benzanilide analysis, this protocol addresses the specific challenge of distinguishing the 2',5'-substitution pattern from potential isomers (e.g., 2',4' or 3',4') using high-resolution NMR and establishing a stability-indicating HPLC method.[1]

Physicochemical Profile

Before initiating instrumental analysis, the analyte must be verified against theoretical physicochemical constants to ensure safety and solubility compatibility.[1]

PropertyValue / DescriptionNote
CAS Number 92-22-8Primary Identifier
Molecular Formula

Molecular Weight 285.34 g/mol
Appearance White to off-white crystalline solidMay darken upon oxidation
Melting Point 87–89 °CDistinctive for purity check [1]
Solubility Soluble in DMSO, Methanol,

; Insoluble in Water
Use MeCN/Water for HPLC
LogP (Predicted) ~3.4Lipophilic; requires C18 stationary phase

Structural Identification Protocols

High-Resolution NMR Spectroscopy

Objective: To confirm the benzanilide linkage and unequivocally prove the 2,5-positioning of the ethoxy groups.

Causality & Logic: The 2,5-diethoxy substitution pattern creates a specific asymmetry on the aniline ring.[1]

  • Proton H-6' (ortho to the amide nitrogen) will appear as a singlet (or narrow doublet) and is typically deshielded due to the proximity of the amide group.[1]

  • Protons H-3' and H-4' will show an ortho-coupling pattern (doublets,

    
     Hz).[1]
    
  • Ethoxy Groups: Two distinct sets of signals are expected because the C2' and C5' positions are electronically distinct (one ortho to the amide, one meta).[1]

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
     .
    
    • Why DMSO? It prevents the exchange of the amide proton (

      
      ), allowing it to be visible as a sharp singlet, which is crucial for confirming the amide bond formation.[1]
      
  • Acquisition: Run 1H NMR (400 MHz minimum) and 13C NMR.

Expected 1H NMR Data (DMSO-


): 
  • 
     9.5–10.0 ppm (1H, s): Amide NH .[1]
    
  • 
     7.9–8.0 ppm (2H, d): Benzoyl ortho protons .[1]
    
  • 
     7.4–7.6 ppm (3H, m): Benzoyl meta/para protons .[1]
    
  • 
     7.8 ppm (1H, d, 
    
    
    
    Hz): H-6' (Aniline ring, ortho to N).[1]
  • 
     6.9–7.1 ppm (2H, m): H-3' and H-4'  (Aniline ring).[1]
    
  • 
     4.0–4.1 ppm (4H, overlapping q): 
    
    
    
    (Methylene protons).[1]
  • 
     1.2–1.4 ppm (6H, overlapping t): 
    
    
    
    (Methyl protons).[1]
Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Key Diagnostic Bands:

    • 3200–3300 cm

      
      :  N-H stretch (secondary amide).[1]
      
    • 1645–1660 cm

      
      :  C=O stretch (Amide I) – Strongest diagnostic peak.[1]
      
    • 1530–1550 cm

      
      :  N-H bending (Amide II).[1]
      
    • 1200–1250 cm

      
      :  Aryl Alkyl Ether (C-O-C) asymmetric stretch.[1]
      

Chromatographic Purity Profiling (HPLC-UV)

Objective: Quantify purity and detect unreacted 2,5-diethoxyaniline or benzoic acid hydrolysis products.

Method Logic: A gradient elution is selected over isocratic to ensure that both the polar hydrolysis products (benzoic acid) and the highly lipophilic parent molecule elute with sharp peak shapes.[1] Acidic modification prevents tailing of the residual aniline impurities.[1]

HPLC Protocol Parameters:

ParameterSetting
Column C18 (L1),

mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm (Aromatic) and 210 nm (General)
Injection Vol 5–10 µL

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Start Gradient
12.0 90 Elution of Main Peak
15.0 90 Wash
15.1 30 Re-equilibration

| 20.0 | 30 | End |[1]

System Suitability Limits (SST):

  • Tailing Factor (

    
    ): 
    
    
    
    [1]
  • Theoretical Plates (

    
    ): 
    
    
    
    [1]
  • %RSD (Area):

    
     (n=5 injections)
    

Workflow Logic & Visualization

The following diagram illustrates the critical decision pathways for characterizing this molecule, ensuring no step is skipped.

CharacterizationWorkflow Start Crude Sample (2',5'-Diethoxybenzanilide) Solubility Solubility Check (DMSO/MeCN) Start->Solubility IR FT-IR Screening (Confirm Amide I: ~1650 cm-1) Solubility->IR NMR 1H NMR (DMSO-d6) Verify 2,5-Substitution IR->NMR HPLC HPLC-UV Purity (Gradient Method) NMR->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst No Final Release/Usage (Certificate of Analysis) Decision->Final Yes Recryst->HPLC Re-test

Figure 1: Step-by-step characterization workflow for 2',5'-Diethoxybenzanilide validation.

Troubleshooting & Impurity Analysis

If the HPLC purity is low, use the relative retention times (RRT) to identify the likely contaminant:

  • RRT ~0.4 (Early Eluting): Benzoic Acid .

    • Cause: Hydrolysis of the amide bond due to moisture or acidic conditions.[1]

    • Action: Check storage conditions; recrystallize from Ethanol.[1]

  • RRT ~0.6: 2,5-Diethoxyaniline .

    • Cause: Incomplete reaction during synthesis.[1]

    • Detection: This peak will absorb less at 254 nm but may show distinct fluorescence or color if oxidized.[1]

    • Action: Wash solid with dilute HCl (aniline forms a soluble salt) and filter.[1]

References

  • CAS Common Chemistry. (n.d.).[1][2] N-(2,5-Diethoxyphenyl)benzamide (CAS RN: 92-22-8).[1][2][3] American Chemical Society.[1][2] Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[1] 2',5'-Diethoxybenzanilide (Compound Summary). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1][4] (General reference for Gradient Optimization logic).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (General reference for Amide/Ether NMR assignment).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2',5'-Diethoxybenzanilide Synthesis

Case ID: #AMIDE-25-DEB-OPT Status: Open for Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Core Challenge User Issue: "My yield for 2',5'-diethoxybenzani...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #AMIDE-25-DEB-OPT
Status: Open for Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Challenge

User Issue: "My yield for 2',5'-diethoxybenzanilide is consistently low (<40%), and the product often appears purple or black rather than white/off-white."

Technical Diagnosis: The synthesis of 2',5'-diethoxybenzanilide presents a classic "Steric vs. Electronic" conflict in amide bond formation.

  • Steric Hindrance (The Primary Blocker): The ethoxy group at the 2' (ortho) position creates significant steric bulk immediately adjacent to the amine nucleophile. This physically blocks the approach of the benzoyl electrophile.

  • Oxidative Instability: The 2,5-diethoxy substitution pattern makes the aniline highly electron-rich. While this theoretically increases nucleophilicity, it makes the starting material extremely prone to oxidation (turning into quinone-imine type impurities) before it can couple, leading to dark impurities and low yields.

Recommended Protocols

We recommend two distinct pathways. Protocol A is the industry standard for scalability and cost. Protocol B is the high-performance method for maximizing yield on small-to-medium research scales.

Protocol A: The "Activated" Acid Chloride Method (Robust)

Best for: Scale-up (>5g) and cost-efficiency.

The Fix: Standard Schotten-Baumann conditions (aqueous base) often fail here due to hydrolysis competing with the slow amine attack. We must use anhydrous conditions with a hyper-nucleophilic catalyst .

Reagents:

  • Benzoyl Chloride (1.1 equiv)

  • 2,5-Diethoxyaniline (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 equiv) - Base

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Critical Catalyst

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Inert Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Crucial to prevent aniline oxidation.
    
  • Dissolution: Dissolve 2,5-diethoxyaniline and TEA in anhydrous DCM. Add the DMAP catalyst.

  • Controlled Addition: Cool to 0°C. Add Benzoyl Chloride dropwise over 20 minutes.

    • Why? Controls the exotherm and prevents di-acylation side reactions.

  • The "Push": Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). If aniline remains, heat to mild reflux (40°C) for 1 hour.

  • Quench: Wash with 1M HCl (removes unreacted aniline/DMAP), then Sat. NaHCO3, then Brine.

Protocol B: The HATU Coupling (High Precision)

Best for: Precious starting materials or if Protocol A fails.

The Fix: HATU generates a highly reactive At-ester intermediate that is less sensitive to steric hindrance than standard esters.

Reagents:

  • Benzoic Acid (1.1 equiv)

  • 2,5-Diethoxyaniline (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Hunig's Base) (2.0 equiv)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolve Benzoic Acid in DMF under

    
    .
    
  • Add DIPEA and stir for 5 minutes.

  • Add HATU. The solution should turn slightly yellow (activation). Stir for 10 minutes.

  • Add 2,5-Diethoxyaniline.

  • Stir at RT for 12 hours.

    • Note: DMF is difficult to remove. Dilute reaction 10x with water to precipitate the crude product, then filter.

Workflow Visualization

The following logic flow helps you decide which path to take and how to diagnose failure.

SynthesisWorkflow start Start: 2',5'-Diethoxybenzanilide Synthesis check_scale Check Scale & Budget start->check_scale method_A Method A: Acid Chloride + DMAP (Scale > 5g, Low Cost) check_scale->method_A Large Scale method_B Method B: HATU Coupling (Scale < 1g, High Value) check_scale->method_B Small Scale decision_A Did reaction turn black? method_A->decision_A success Success: Off-white Solid method_B->success sol_A1 Diagnosis: Aniline Oxidation. Retry under strict N2 atm. decision_A->sol_A1 Yes decision_A->success No sol_A1->method_A sol_A2 Diagnosis: Steric Failure. Switch to Method B or Reflux. purify Purification: Recrystallize (EtOH or Toluene) success->purify

Figure 1: Decision matrix for synthesis selection and basic troubleshooting.

Troubleshooting & FAQs

Q1: My product is purple/black. Is it ruined?

A: Not necessarily, but it is contaminated.

  • Cause: The 2,5-diethoxy aniline is electron-rich. Trace oxygen creates radical cations that polymerize into dark "aniline black" type dyes.

  • Fix: Perform a Charcoal Filtration . Dissolve the crude product in hot Ethanol, add activated carbon, stir for 15 mins, and filter hot through Celite. The filtrate should be clear/yellow.

Q2: The reaction stalls at 50% conversion (via TLC).

A: This is the "Orth-Effect" (Steric Hindrance).

  • Immediate Fix: Add 0.5 equiv more Benzoyl Chloride and heat to reflux (40°C for DCM).

  • Root Cause: The byproduct (HCl) might be protonating your base (TEA) and your aniline. Ensure you have excess base (DIPEA is better than TEA here as it is non-nucleophilic and bulkier).

Q3: I cannot get crystals; it's an oil.

A: Benzamides with ethoxy chains can be greasy.

  • Solvent System: Try Ethanol/Water (9:1) . Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly to 4°C.

  • Alternative: Toluene/Heptane . Dissolve in minimum hot Toluene, add Heptane.

Q4: Why use DMAP? Can I skip it?

A: Do not skip DMAP.

  • Mechanism: Benzoyl chloride reacts with DMAP to form an N-acylpyridinium salt. This intermediate is loosely held and highly reactive, effectively "shuttling" the benzoyl group to the sterically hindered aniline 10^4 times faster than the acid chloride alone.

Comparative Data: Solvent & Reagent Selection

FactorAcid Chloride (No Catalyst)Acid Chloride (+DMAP)HATU / DIPEA
Yield (Typical) 30–45%85–95% 90–98%
Reaction Time 12–24 Hours2–4 Hours4–12 Hours
Impurity Profile High (Unreacted Aniline)LowMedium (Urea byproducts)
Cost $$

$
Moisture Sensitivity HighHighLow

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.[1]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252-255.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • PubChem. (n.d.). 2,5-Diethoxyaniline Compound Summary. National Library of Medicine.

Sources

Optimization

Technical Support Center: Benzanilide Synthesis Optimization

Core Directive: The "Biphasic Race" Concept Welcome to the Benzanilide Synthesis Support Center. To troubleshoot this reaction effectively, you must view the Schotten-Baumann reaction not as a single event, but as a kine...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Biphasic Race" Concept

Welcome to the Benzanilide Synthesis Support Center. To troubleshoot this reaction effectively, you must view the Schotten-Baumann reaction not as a single event, but as a kinetic race occurring at the interface of two phases (aqueous/organic).

Your primary objective is to maximize the formation of Benzanilide (Amide) while minimizing the inevitable competitor: Hydrolysis (Benzoic Acid).

The Kinetic Landscape

The success of this synthesis relies on the nucleophilicity of aniline (


) outcompeting the nucleophilicity of the hydroxide ion (

) for the electrophilic benzoyl chloride.


Critical Insight: While hydroxide is required to neutralize the HCl byproduct and prevent the deactivation of aniline (into unreactive anilinium), a high local concentration of base accelerates the destruction of your acylating agent.

Technical Troubleshooting Guides (FAQs)

Module A: Reagent Integrity & Initiation

Q: Why does my reaction mixture fume excessively upon adding benzoyl chloride, and yield is near zero?

Diagnosis: Rapid Hydrolysis / Reagent Degradation. Benzoyl chloride is highly moisture-sensitive. If the bottle has been opened frequently, it may have partially hydrolyzed to benzoic acid (a white solid) and HCl gas.

Troubleshooting Protocol:

  • Inspect Reagent: If the benzoyl chloride contains white precipitate, it is compromised. Distill it or use a fresh bottle.

  • Temperature Control: The reaction is exothermic. If the temperature spikes

    
    , hydrolysis rates increase exponentially relative to amidation.
    
    • Action: Cool the aniline/NaOH mixture to

      
       before addition.
      
  • Addition Rate: Add benzoyl chloride dropwise. A "dump" addition creates a local excess of reagent that cannot be mixed fast enough, leading to hydrolysis at the droplet surface before it encounters aniline.

Module B: Selectivity & Side Products

Q: I isolated a product with a melting point significantly lower than


, and it is insoluble in both acid and base. What is it? 

Diagnosis: Formation of N,N-Dibenzoylaniline (Diacylation). While less common in standard aqueous conditions, this occurs if the reaction runs too long with excess benzoyl chloride in a highly alkaline environment. The amide proton of benzanilide is weakly acidic (


); in the presence of excess base, it can deprotonate and attack a second equivalent of benzoyl chloride.

Corrective Action:

  • Stoichiometry Check: Do not exceed 1.1 - 1.2 equivalents of benzoyl chloride.

  • Quench Timing: Stop the reaction once the smell of benzoyl chloride dissipates (typically 15-30 mins). Prolonged stirring promotes diacylation.

Q: My crude product is oily and smells of amine. Why didn't it crystallize?

Diagnosis: Incomplete Conversion (Anilinium Trap). If the pH drops below 7 during the reaction, the HCl produced protonates the remaining aniline, forming anilinium chloride (


). This species is not nucleophilic  and cannot react.

Troubleshooting Protocol:

  • pH Monitoring: Ensure the reaction remains alkaline (pH > 9) throughout the addition.

  • Rescue: Add 10% NaOH until basic, shake vigorously, and add a small aliquot of fresh benzoyl chloride if necessary.

Visualizing the Reaction Network

The following diagram illustrates the competing pathways. Note that Path A is the desired route, while Path B and Path C represent yield-destroying side reactions.

BenzanilidePathways Start Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Aniline Side1 Benzoic Acid (Hydrolysis Product) Start->Side1 + H2O/OH- (Hydrolysis) Aniline Aniline (Nucleophile) Trap Anilinium Ion (Deactivated) Aniline->Trap + HCl (Low pH) Water Water/OH- (Competitor) Product Benzanilide (Target) Intermediate->Product - HCl Side2 N,N-Dibenzoylaniline (Over-reaction) Product->Side2 + Benzoyl Cl (Excess Base)

Caption: Figure 1. Kinetic competition between amidation (green) and hydrolysis (red) pathways.

The Self-Validating Purification Protocol

Trusting your yield requires a purification step that chemically validates the product identity. This "Three-Phase Wash" exploits the solubility differences of the components.

Solubility Matrix
ComponentWater (Neutral)Dilute HCl (Acidic)Dilute NaOH (Basic)
Benzanilide (Product) Insoluble (Solid)InsolubleInsoluble
Aniline (Start Material) Slightly SolubleSoluble (Salt)Slightly Soluble
Benzoic Acid (Side Product) Poorly SolublePoorly SolubleSoluble (Salt)
Benzoyl Chloride DecomposesDecomposesDecomposes
Step-by-Step Workflow
  • The Acid Wash (Removes Amine):

    • Filter the crude solid.[1][2][3][4][5]

    • Wash with 10% HCl .

    • Validation Logic: If the solid dissolves, it was unreacted aniline (unlikely if solid) or the reaction failed completely. This step converts residual aniline into soluble anilinium chloride.

  • The Base Wash (Removes Acid):

    • Wash the solid with 10% NaOH .[6]

    • Validation Logic: This converts any benzoic acid (hydrolysis byproduct) into sodium benzoate, which washes away.

    • Caution: Do not use hot NaOH or prolonged exposure, or you risk hydrolyzing the amide bond.

  • The Neutral Wash (Removes Salts):

    • Wash copiously with cold water to remove NaCl and residual caustic traces.

  • Recrystallization (Final Polish):

    • Recrystallize from hot ethanol . Benzanilide is soluble in hot ethanol but crystallizes upon cooling; impurities often remain in the mother liquor.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures quickly.

Troubleshooting Start Experimental Issue Yield Low Yield? Start->Yield Purity Impure Product? Start->Purity Smell Smell of Benzoyl Chloride? Yield->Smell MP Melting Point Check Purity->MP SmellYes Reaction Incomplete Smell->SmellYes Yes SmellNo Check pH Smell->SmellNo No pHLow pH < 7: Aniline Protonated Add NaOH SmellNo->pHLow Acidic pHHigh Hydrolysis Dominated Cooler Temp / Slower Addition SmellNo->pHHigh Basic LowMP MP < 160°C Recrystallize (EtOH) MP->LowMP HighMP MP > 165°C Diacylated Byproduct? MP->HighMP

Caption: Figure 2. Diagnostic logic for yield and purity issues in benzanilide synthesis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Webb, C. N. "Benzanilide". Organic Syntheses, Coll.[2] Vol. 1, p.82 (1941); Vol. 7, p.6 (1927).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insights on nucleophilic acyl substitution).
  • Lynn, S. "The Schotten-Baumann Reaction: A Kinetics Experiment". Journal of Chemical Education, 1982, 59(12), 1068.

Sources

Troubleshooting

2',5'-Diethoxybenzanilide stability and storage issues

Topic: Stability, Storage, and Troubleshooting Guide Document ID: TS-DEBA-001 | Version: 2.0 | Status: Active[1][2] Introduction: The Senior Scientist’s Perspective Welcome to the technical support center for 2',5'-Dieth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Troubleshooting Guide

Document ID: TS-DEBA-001 | Version: 2.0 | Status: Active[1][2]

Introduction: The Senior Scientist’s Perspective

Welcome to the technical support center for 2',5'-Diethoxybenzanilide (CAS: 92-22-8).[1][2] As a Senior Application Scientist, I often see researchers treat this compound as a generic stable solid, only to encounter reproducibility issues in biological assays or synthesis yields.

While benzanilides are chemically robust due to the resonance stabilization of the amide bond, the 2',5'-diethoxy substitution pattern introduces specific vulnerabilities.[1][2] The electron-donating ethoxy groups activate the aromatic ring, increasing susceptibility to photo-oxidation and electrophilic attack compared to unsubstituted benzanilide.[1][2] This guide moves beyond standard SDS recommendations to provide a causal understanding of stability and field-proven troubleshooting protocols.

Module 1: Critical Storage & Handling

"Why is my white powder turning beige?"

The most common inquiry we receive regarding 2',5'-Diethoxybenzanilide is discoloration.[1][2] This is rarely due to amide hydrolysis (which requires extreme pH) and is almost always due to photo-oxidative degradation of trace impurities or the activated ring itself.[1][2]

Storage Protocol (The "Golden Standard")
ParameterRecommendationScientific Rationale
Temperature 2–8°C (Short term) -20°C (Long term >3 months)Lowers the kinetic rate of auto-oxidation.[1][2] While the solid is stable at RT, cold storage prevents "browning" over years.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen.[1][2] The electron-rich diethoxy ring is prone to slow radical oxidation in air.[1]
Container Amber Glass Vials Crucial. Blocks UV/Blue light which can excite the conjugated

-system, leading to radical formation.[1][2]
Desiccation Required Prevents moisture absorption.[1][2] While hydrophobic, surface moisture catalyzes hydrolysis if trace acid/base is present.[1][2]
Visual Logic: Storage & Purity Decision Tree

Use this workflow to determine if your current batch is fit for experimentation.

StorageWorkflow Start Inspect 2',5'-Diethoxybenzanilide (Visual Check) Color Color Condition? Start->Color White White / Off-White Crystalline Color->White Pass Beige Beige / Light Brown Color->Beige Warning Dark Dark Brown / Sticky Color->Dark Fail Action1 Proceed to Solubility Check White->Action1 Action2 Check Purity (HPLC/MP) Likely Surface Oxidation Beige->Action2 Action3 DISCARD Irreversible Degradation Dark->Action3 Recryst Recrystallize (Ethanol/Water) Action2->Recryst If Purity < 95% Recryst->Action1

Figure 1: Decision matrix for evaluating compound integrity based on visual inspection.

Module 2: Troubleshooting Solubility & Solution Stability

"The compound precipitated when I added it to my assay buffer."

This is the #1 failure mode in biological applications.[1][2] 2',5'-Diethoxybenzanilide is highly lipophilic (LogP ~3.[1][2]4) [1]. It hates water.[1][2]

Solubility Guide
SolventSolubility RatingUsage Note
Water InsolubleDo not attempt to dissolve directly.[1][2]
DMSO High (>50 mM)Ideal for stock solutions.[1][2] Store stocks at -20°C.
Ethanol Moderate/HighGood for recrystallization.[1][2]
DMF HighAlternative to DMSO if DMSO interferes with assay.[1][2]
The "Crash-Out" Phenomenon

When you dilute a DMSO stock into an aqueous buffer (e.g., PBS), the compound may precipitate immediately if the final concentration exceeds its thermodynamic solubility limit (often <100 µM in water).[1][2]

Self-Validating Protocol: The Tyndall Effect Check Before running your assay, validate that your compound is actually in solution.[1][2]

  • Prepare your working solution (e.g., 10 µM in PBS).[1][2]

  • Shine a laser pointer (or bright focused light) through the vial.[1][2]

  • Result:

    • Clear beam path: True solution.

    • Visible beam/scattering (Tyndall Effect): Micro-precipitation has occurred.[1][2] Data will be invalid.

    • Fix: Increase DMSO % (if tolerated) or add a solubilizing agent like Tween-80 or Cyclodextrin.

Module 3: Chemical Stability & Degradation Mechanisms

"Is it stable in acid/base?"

Amide bonds are generally stable, but they are not invincible.[1][2] The degradation pathway is Hydrolysis , yielding Benzoic Acid and 2,5-Diethoxyaniline.[1][2]

Mechanism of Failure
  • Acidic Conditions (pH < 2): The carbonyl oxygen becomes protonated, making the carbon susceptible to water attack.[1][2][3] This is irreversible because the amine product forms a non-nucleophilic ammonium salt [2].[1][2]

  • Basic Conditions (pH > 12): Hydroxide ions directly attack the carbonyl.[1][2]

  • Neutral (pH 7): Highly stable.[1][2] Half-life is measured in years at room temperature.[1][2]

Diagram: Acid-Catalyzed Hydrolysis Pathway

Understanding this helps you avoid incompatible buffers.[1][2]

Hydrolysis Reactant 2',5'-Diethoxybenzanilide (Amide) Inter Tetrahedral Intermediate Reactant->Inter Protonation & Nu Attack Products Benzoic Acid + 2,5-Diethoxyaniline Inter->Products C-N Bond Cleavage Acid H+ / H2O (Heat) Acid->Reactant

Figure 2: Simplified mechanism of amide hydrolysis under acidic stress.[1][2]

Module 4: Quality Control (QC) Protocols

"How do I prove it's pure?"

Do not rely solely on the Certificate of Analysis (CoA) if the bottle has been opened.[1][2]

Melting Point Determination (Quickest Check)
  • Expected Range: Typically 120–140°C (Note: Unsubstituted Benzanilide is 163°C; ethoxy groups usually lower the MP due to crystal lattice disruption, though specific literature values vary.[1][2] Always compare against the specific lot CoA ).

  • Sharpness: A range >2°C indicates impurity (likely benzoic acid from hydrolysis or oxidation products).[1][2]

HPLC Protocol (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).[1][2]

  • Detection: UV at 254 nm (Benzoyl absorption) and 280 nm.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I autoclave this compound in solution? A: No. While the amide bond might survive, the high temperature and pressure can accelerate hydrolysis and oxidation.[2] Filter sterilize (0.22 µm PTFE filter) your DMSO stocks instead.[1][2]

Q: My LC-MS shows a mass of M+16. What is this? A: This indicates oxidation .[1][2] The electron-rich diethoxy ring has likely been oxidized to a quinone-imine or hydroxylated species.[1][2] This confirms improper storage (exposure to air/light).[1][2]

Q: Is this compound toxic? A: Yes, it is classified as an irritant (Skin/Eye) and is very toxic to aquatic life (GHS H400) [3].[1][2] Always handle with PPE and dispose of as hazardous chemical waste.[1][2]

References

  • PubChem. (n.d.).[1][2] 2',5'-Diethoxybenzanilide Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

Sources

Optimization

Overcoming solubility problems with 2',5'-Diethoxybenzanilide

Executive Summary: The Physicochemical Barrier 2',5'-Diethoxybenzanilide (CAS: 92-22-8) presents a classic "brick dust" challenge in medicinal chemistry and material science.[1] Its structure combines a rigid benzanilide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Barrier

2',5'-Diethoxybenzanilide (CAS: 92-22-8) presents a classic "brick dust" challenge in medicinal chemistry and material science.[1] Its structure combines a rigid benzanilide core (favoring strong intermolecular hydrogen bonding and π-π stacking) with two lipophilic ethoxy groups .[1]

The Core Problem:

  • High Crystal Lattice Energy: The planar amide bond facilitates tight packing in the solid state, requiring significant energy to break the crystal lattice.

  • High Lipophilicity (LogP ~3.4): The ethoxy substituents increase hydrophobicity, making the molecule thermodynamically incompatible with the hydrogen-bonding network of water.

This guide provides evidence-based protocols to solubilize this compound for biological assays, chemical synthesis, and analytical characterization.[1]

Decision Matrix: Select Your Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your experimental end-point.

SolubilityMatrix Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Coupling/Purification) Start->Synthesis Analysis Analytical (HPLC/NMR) Start->Analysis DMSO_Stock DMSO Stock (10-20 mM) BioAssay->DMSO_Stock PolarAprotic Polar Aprotic Solvent (DMF/DMAc) Synthesis->PolarAprotic MobilePhase Acetonitrile/Water (High Organic %) Analysis->MobilePhase Cosolvent Cosolvent Dilution (< 0.1% DMSO) DMSO_Stock->Cosolvent Low Conc. (<10 µM) Cyclodextrin Cyclodextrin Complex (HP-β-CD) DMSO_Stock->Cyclodextrin High Conc. (>10 µM) Heat Thermal Activation (>60°C) PolarAprotic->Heat

Figure 1: Workflow decision matrix for selecting the appropriate solvent system based on experimental requirements.

Module 1: Stock Solution Preparation

Objective: Create a stable, concentrated stock solution.[1]

The "Golden Solvent": DMSO

For 2',5'-Diethoxybenzanilide, Dimethyl Sulfoxide (DMSO) is the superior solvent over ethanol or methanol.

  • Why? DMSO has a high dielectric constant and a strong dipole moment that effectively disrupts the intermolecular hydrogen bonds of the amide core.[1] Ethanol often fails to break the crystal lattice at high concentrations.[1]

Protocol A: Standard Stock Preparation (20 mM)
  • Weighing: Weigh 5.7 mg of 2',5'-Diethoxybenzanilide (MW: ~285.34 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mechanical Disruption: Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 40°C for 5 minutes.[1] The heat provides the kinetic energy to overcome the lattice enthalpy.[1]

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching and photodegradation) and store at -20°C.

    • Critical Note: Verify solubility after thawing.[1] If crystals appear, re-sonicate before use.[1]

Solvent Compatibility Table

SolventSolubility RatingApplicationNotes
DMSO Excellent (>50 mM)Stock SolutionsHygroscopic; keep sealed.[1]
DMF Good (>30 mM)SynthesisToxic; avoid for live-cell assays.[1]
Ethanol Moderate (<10 mM)Cleaning/WashRequires heating; prone to precipitation.[1]
Water NegligibleMedia/BufferDo not use for stock preparation.[1]

Module 2: Preventing "Crash-Out" in Aqueous Media

Objective: Dilute the hydrophobic stock into aqueous buffers without precipitation.[1]

The Phenomenon: When you add the DMSO stock to water, the solvent power drops instantly. The hydrophobic 2',5'-diethoxy groups aggregate to minimize water contact, causing the compound to "crash out" as a precipitate.

Protocol B: The "Step-Wise" Dilution Method

Use this for concentrations < 10 µM.

  • Prepare Intermediate: Dilute your 20 mM DMSO stock 1:10 into pure Ethanol or PEG-400 first. This creates a "bridge" solvent system.[1]

  • Vortex Media: Place your culture media or buffer on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the intermediate solution to the center of the vortex.

    • Why? Rapid dispersion prevents local regions of high concentration where nuclei can form.[1]

Protocol C: Cyclodextrin Complexation (Advanced)

Use this for concentrations > 10 µM or animal studies. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the lipophilic benzanilide inside a hydrophobic cavity while presenting a hydrophilic exterior to the water.[1]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1] Filter sterilize (0.22 µm).

  • Add Compound: Add the required amount of 2',5'-Diethoxybenzanilide powder directly to the vehicle.

  • Kneading/Sonication: Sonicate at 45°C for 30-60 minutes. The solution should turn clear as the inclusion complex forms.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[1]

FormulationWorkflow Stock Solid Compound Mix Combine & Sonicate (45°C, 30-60 min) Stock->Mix Vehicle 20% HP-β-CD Solution Vehicle->Mix Check Visual Inspection: Clear? Mix->Check Success Stable Complex Ready for Injection/Assay Check->Success Yes Fail Cloudy? Increase CD % or Add Co-solvent (PEG) Check->Fail No Fail->Mix Re-process

Figure 2: Workflow for generating a soluble Cyclodextrin inclusion complex.

Troubleshooting FAQs

Q1: I see a fine precipitate immediately upon adding the DMSO stock to my cell culture media. What happened?

A: You likely experienced Ostwald Ripening or immediate nucleation due to the "solvent shift."[1]

  • Cause: Adding a high-concentration DMSO drop to static water creates a local interface where the water concentration is 100%, forcing the lipid-like ethoxy groups to aggregate instantly.[1]

  • Fix: Never add the stock to a static tube. Always vortex the media during addition.[1] Alternatively, pre-warm the media to 37°C to increase kinetic solubility.[1]

Q2: My HPLC peaks are tailing significantly. Is it the column?

A: It is likely adsorption , not the column itself.

  • Cause: Lipophilic amides stick to stainless steel tubing and plastic loops.[1]

  • Fix:

    • Switch to a high-organic needle wash (e.g., 90% Acetonitrile or Methanol).[1]

    • Add 0.1% Formic Acid to the mobile phase.[1] Protonating the amide nitrogen (though weak) can sometimes reduce secondary interactions with silanols.[1]

    • Use a C18 or C8 column with high carbon loading.[1]

Q3: Can I use this compound in an animal study (IP or IV)?

A: Pure DMSO is toxic and causes hemolysis.[1]

  • Recommendation: Use the Solutol/PEG formulation:

    • 5% DMSO (to dissolve the solid).[1]

    • 40% PEG-400 (Polyethylene glycol).[1]

    • 5% Tween 80.[1]

    • 50% Saline.[1]

    • Order of addition is critical: Dissolve in DMSO -> Add PEG -> Add Tween -> Slowly add Saline while vortexing.

References

  • PubChem. (2025).[1][2] 2',5'-Diethoxybenzanilide (Compound Summary).[1][3][4][5] National Library of Medicine.[1] [Link][1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[1][6][7] ISRN Pharmaceutics.[1] [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][7] Advanced Drug Delivery Reviews.[1] [Link]

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1] [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Troubleshooting

Byproduct identification in 2',5'-Diethoxybenzanilide synthesis

Topic: Byproduct Identification & Process Troubleshooting Reference Code: TSC-ORG-2025-DEBA Applicable For: API Intermediates, Azo Dye Couplers, Research Scale-Up Introduction: The Steric Challenge Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Troubleshooting

Reference Code: TSC-ORG-2025-DEBA Applicable For: API Intermediates, Azo Dye Couplers, Research Scale-Up

Introduction: The Steric Challenge

Welcome to the technical guide for synthesizing 2',5'-Diethoxybenzanilide . While the formation of a benzanilide via the Schotten-Baumann reaction is a staple of organic chemistry, this specific substrate presents unique challenges.

The Expert Insight: The presence of the ethoxy group at the 2' (ortho) position creates significant steric hindrance around the nucleophilic nitrogen. Furthermore, the electron-donating nature of the two ethoxy groups makes the starting aniline highly susceptible to oxidation, leading to colored impurities that are difficult to remove. This guide prioritizes the identification of these specific byproducts to ensure high-purity isolation.

Module 1: Impurity Profiling & Identification

This module catalogs the specific byproducts generated during the acylation of 2,5-diethoxyaniline with benzoyl chloride. Use this data to interpret HPLC/LC-MS chromatograms.

Target Molecule Data:

  • Name: 2',5'-Diethoxybenzanilide

  • Formula: C₁₇H₁₉NO₃

  • Molecular Weight: 285.34 g/mol

  • Target Mass (M+H): 286.35

Table 1: Common Byproducts & LC-MS Signatures
Impurity NameRelative RT*Mass Shift (vs Target)LC-MS (ESI+)Origin / Causality
Benzoic Acid 0.4 - 0.6-163 Da123.0 (M+H)Hydrolysis. Moisture in solvent or excess base concentration promoting attack on Benzoyl Chloride.
2,5-Diethoxyaniline 0.7 - 0.8-104 Da182.2 (M+H)Incomplete Reaction. Steric hindrance at the 2'-position slows kinetics; reaction quenched too early.
N,N-Dibenzoyl Species 1.2 - 1.4+104 Da390.4 (M+H)Over-Acylation. Excess Benzoyl Chloride used with high temperature. Rare due to steric hindrance.
"Purple Band" (Azo/Quinone) 0.8 - 0.9Variable[2M-2H] or similarOxidation. 2,5-diethoxyaniline oxidizes in air/light to form colored azo dimers or quinone-imines.
Anilium Hydrochloride Salt Co-elutes w/ SMN/A (Dissociates)182.2 (M+H)pH Management. Insufficient base to neutralize HCl; amine becomes protonated and non-nucleophilic.

*Relative Retention Time (RT) is approximate and depends on column chemistry (C18 standard assumed).

Module 2: Troubleshooting Guide (Q&A)

Q1: My product has a persistent pink/brown hue even after recrystallization. What is this?

Diagnosis: Oxidation of the starting material (2,5-diethoxyaniline). The Mechanism: Electron-rich anilines (like diethoxy-substituted ones) are prone to radical oxidation, forming highly colored quinone-imine or azo compounds. These impurities have high extinction coefficients, meaning even trace amounts (<0.1%) cause visible discoloration. Corrective Action:

  • Purification: Recrystallize using Ethanol with Activated Carbon (Charcoal) . The carbon is essential to adsorb the planar, colored aromatic impurities.

  • Prevention: Conduct the reaction under an inert atmosphere (Nitrogen/Argon) and use fresh aniline that has been stored in the dark.

Q2: LC-MS shows a large peak at m/z 123. Why is my yield low?

Diagnosis: Competitive Hydrolysis of Benzoyl Chloride. The Mechanism: The 2'-ethoxy group creates a "steric wall," slowing the nucleophilic attack of the amine on the benzoyl chloride. Water (from the base solution or wet solvent) competes for the benzoyl chloride, forming Benzoic Acid (m/z 123). Corrective Action:

  • Reagent Order: Ensure the amine and base are mixed before slowly adding benzoyl chloride at 0–5°C . Low temperature suppresses the hydrolysis rate more than the amidation rate.

  • Phase Transfer: If using a biphasic system (Water/DCM), add a Phase Transfer Catalyst (e.g., TBAB) to assist the migration of the acyl chloride to the organic phase where the amine resides.

Q3: I see a peak at M+104 (m/z ~390). How do I prevent this?

Diagnosis: Formation of the Imide (N,N-dibenzoylation). The Mechanism: Once the mono-amide is formed, the nitrogen still has one proton. With a large excess of benzoyl chloride and strong base, a second benzoyl group can attach. Corrective Action:

  • Stoichiometry Control: Limit Benzoyl Chloride to 1.05 – 1.1 equivalents . Do not use a large excess.

  • Base Selection: Switch from a strong base (NaOH) to a milder base like Pyridine or Sodium Bicarbonate , which are less likely to deprotonate the amide nitrogen.

Module 3: Visualizing the Chemistry

Figure 1: Reaction Pathway & Competitive Impurities

This diagram illustrates the primary synthesis pathway and the divergence points that lead to the critical impurities identified above.

ReactionPathway Reactants 2,5-Diethoxyaniline + Benzoyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Hydrolysis Benzoic Acid (m/z 123) Reactants->Hydrolysis H2O Competition (Wet Solvent/Base) Oxidation Colored Azo/Quinone Impurities Reactants->Oxidation Air/Light Exposure Product 2',5'-Diethoxybenzanilide (Target) Intermediate->Product -HCl Diacyl N,N-Dibenzoyl Imide Product->Diacyl Excess Benzoyl Cl + Strong Base

Caption: Fig 1. Competitive pathways in Schotten-Baumann synthesis. Red dashed lines indicate impurity formation.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose issues based on your analytical data.

Troubleshooting Start Issue Detected CheckColor Is Product Colored (Pink/Brown)? Start->CheckColor CheckLCMS Check LC-MS Major Impurity Peak Start->CheckLCMS ColorYes Oxidation of Aniline CheckColor->ColorYes Yes Mass123 Peak m/z 123 (Benzoic Acid) CheckLCMS->Mass123 Mass182 Peak m/z 182 (Starting Material) CheckLCMS->Mass182 Mass390 Peak m/z 390 (Di-acylated) CheckLCMS->Mass390 ActionColor Action: Recrystallize w/ Charcoal Protect from Light ColorYes->ActionColor ActionHydrolysis Action: Lower Temp (0°C) Dry Solvents Mass123->ActionHydrolysis ActionIncomplete Action: Check pH > 8 Increase Reaction Time Mass182->ActionIncomplete ActionExcess Action: Reduce Acid Chloride eq. Use Milder Base Mass390->ActionExcess

Caption: Fig 2. Decision tree for identifying and resolving synthesis anomalies.

Module 4: Validated Protocol (Schotten-Baumann)

To minimize the byproducts listed above, follow this optimized protocol.

  • Dissolution: Dissolve 2,5-diethoxyaniline (1.0 eq) in DCM (dichloromethane).

  • Base Addition: Add 10% NaOH (2.0 eq) or Pyridine (2.0 eq).

    • Note: If using NaOH, the system is biphasic. Vigorous stirring is mandatory.

  • Cooling: Cool the mixture to 0–5°C (Ice bath).

    • Why? This kinetic control favors amide formation over hydrolysis.

  • Addition: Add Benzoyl Chloride (1.1 eq) dropwise over 30 minutes.

    • Control: Maintain temperature <10°C.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench & Wash:

    • Wash organic layer with 1M HCl (removes unreacted aniline).

    • Wash with sat. NaHCO₃ (removes benzoic acid byproduct).

    • Wash with Brine, Dry over MgSO₄.

  • Isolate: Evaporate solvent. Recrystallize from Ethanol .

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols and amide synthesis).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution and steric effects).

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Detailed analysis of amide bond formation kinetics and hydrolysis competition).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7666, Benzanilide. (General properties and spectral data for the benzanilide core). [Link]

Sources

Optimization

Technical Support Center: Crystallization of 2',5'-Diethoxybenzanilide

Status: Operational Operator: Senior Application Scientist Subject: Optimization & Troubleshooting for Amide Crystallization Reference Molecule: N-(2,5-diethoxyphenyl)benzamide Executive Summary: The Crystallization Land...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Subject: Optimization & Troubleshooting for Amide Crystallization Reference Molecule: N-(2,5-diethoxyphenyl)benzamide

Executive Summary: The Crystallization Landscape

Welcome to the technical support hub for 2',5'-Diethoxybenzanilide . As a researcher, you likely selected this molecule for its utility as a scaffold in azo-dye synthesis or pharmaceutical intermediate chemistry. Structurally, it combines a rigid amide backbone with two electron-donating ethoxy groups.

The Challenge: This molecule exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2][3] The ethoxy substituents increase lipophilicity, often causing the compound to separate as a solute-rich oil droplet before organizing into a crystal lattice. This guide prioritizes overcoming LLPS, controlling polymorphism, and ensuring high-purity isolation.

Module 1: Critical Troubleshooting (Q&A)
Q1: My product separates as a sticky brown oil upon cooling, not crystals. How do I fix this?

Diagnosis: You are encountering Oiling Out (LLPS) . This occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature is above the monotectic temperature but below the solubility curve. The oil phase is a "false" state that traps impurities.

The Fix: You must bypass the LLPS region by altering the supersaturation trajectory.

  • Temperature Cycling: Re-heat the mixture until the oil dissolves. Cool very slowly (0.1°C/min) to just above the temperature where oiling previously occurred.

  • Seed Loading: At this "cloud point," add 1-2 wt% of pure seed crystals. This provides a surface for growth, bypassing the energy barrier of primary nucleation.

  • Solvent Adjustment: If you are using a binary system (e.g., Ethanol/Water), you likely have too much water (antisolvent). Increase the ratio of the good solvent (Ethanol) to keep the oil solubility limit higher than the crystallization limit.

Technical Insight: Oiling out is kinetically favored over crystallization because the amorphous oil droplets require less organization entropy than a rigid lattice. Seeding provides the template to force the thermodynamic preference (crystal) over the kinetic preference (oil) [1, 2].

OilingOutWorkflow Start Issue: Solution Oils Out CheckTemp Check Temperature vs. MP Start->CheckTemp IsAboveMP Is T > Melting Point? CheckTemp->IsAboveMP MeltCryst This is Melt Crystallization. Cool controlled. IsAboveMP->MeltCryst Yes LLPS Diagnosis: LLPS (Oiling Out) IsAboveMP->LLPS No Action1 Re-heat to Dissolution LLPS->Action1 Action2 Adjust Solvent Ratio (Increase Good Solvent) Action1->Action2 Action3 Add Seeds at Metastable Limit Action2->Action3 Result Crystalline Suspension Action3->Result

Figure 1: Decision tree for resolving oiling-out phenomena during amide crystallization.

Q2: Which solvent system yields the best morphology for filtration?

Diagnosis: 2',5'-Diethoxybenzanilide is hydrophobic. Using pure non-polar solvents often leads to high solubility and poor yield, while pure polar solvents (water) cause immediate precipitation of amorphous solids.

Recommendation: Use a Polar Protic / Polar Aprotic gradient or a Solvent/Antisolvent system.

Solvent SystemRoleProsCons
Ethanol (95%) Single SolventGood solubility at boil; moderate yield on cooling.Risk of oiling if water content varies.
Toluene Single SolventExcellent impurity rejection (especially unreacted aniline).Lower yield; requires lower cooling temps (-10°C).
Ethanol / Water Solvent / AntisolventHigh yield; tunable polarity.High risk of oiling out if water added too fast.
Ethyl Acetate / Heptane Solvent / AntisolventGood for morphology control (blocks vs needles).Flammability; Heptane is poor for polar impurities.

Expert Tip: For this specific benzanilide, Hot Ethanol (reflux) followed by slow cooling is the "Gold Standard" for initial purification. If the crystals are too needle-like (causing slow filtration), switch to Toluene , which often promotes blockier habits due to slower growth kinetics along the hydrogen-bonding axis [3].

Q3: My crystals are grey/purple. How do I improve color?

Diagnosis: The color comes from oxidation products of the starting material, 2,5-diethoxyaniline . Anilines are notorious for oxidizing to quinone-like species that occlude into the crystal lattice.

The Fix:

  • Acid Wash: Before crystallization, wash the crude organic layer with dilute HCl (1M). This removes unreacted aniline (which is basic) while the amide (neutral) remains in the organic phase.

  • Adsorption: During the hot dissolution step (e.g., in Ethanol), add Activated Carbon (5 wt%) .

    • Critical Step: You must filter the carbon while the solution is boiling hot to prevent the product from crystallizing on the carbon filter cake.

    • Warning: Do not use carbon if you are already at the saturation limit; you will lose product yield to the carbon pores.

Module 2: Optimized Experimental Protocol

Objective: Purification of 2',5'-Diethoxybenzanilide (Target Purity >99.5%).

Step-by-Step Methodology
  • Dissolution (The Saturation Point):

    • Charge crude solid into a flask.

    • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (approx. 78°C).

    • Check: If solid remains, add Ethanol in 1 mL increments until dissolved.

    • Validation: The solution should be clear yellow/amber. If dark, perform Carbon Treatment (see Q3).

  • Nucleation Control (The Critical Moment):

    • Remove heat source.[4] Allow the flask to cool naturally to ~60°C.

    • Seed Addition: Add 0.5% w/w of pure seed crystals.

    • Observation: Look for a "cloud" of turbidity that persists. If the seeds dissolve, the solution is not saturated enough—cool further and re-seed.

  • Crystal Growth (Ostwald Ripening):

    • Once turbidity is established, hold the temperature constant (isothermal hold) for 30 minutes. This allows small, unstable nuclei to dissolve and redeposit onto larger crystals (Ostwald Ripening), preventing the formation of "fines" that clog filters [4].

  • Cooling Ramp:

    • Cool from 60°C to 0°C at a rate of 10°C per hour .

    • Why? Rapid cooling traps solvent inclusions. Slow cooling builds dense, high-purity lattices.

  • Isolation:

    • Filter under vacuum.

    • Wash: Use cold Ethanol (0°C). Do not use water, as it may precipitate dissolved impurities from the mother liquor onto the crystal surface.

    • Dry at 50°C under vacuum.

ProtocolLogic Crude Crude Amide Dissolve Dissolve in Hot EtOH (Reflux) Crude->Dissolve Carbon Optional: Carbon Treat & Filter Dissolve->Carbon Cool1 Cool to MSZW (~60°C) Dissolve->Cool1 Direct Carbon->Cool1 Seed Add Seeds (0.5 wt%) Cool1->Seed Ripen Isothermal Hold (30 mins) Seed->Ripen Cool2 Linear Cool to 0°C (10°C/hr) Ripen->Cool2 Filter Filter & Wash (Cold EtOH) Cool2->Filter

Figure 2: Optimized process flow for the purification of 2',5'-Diethoxybenzanilide.

Module 3: Validation & Quality Control

To ensure the protocol worked, verify the following Critical Quality Attributes (CQAs):

AttributeMethodAcceptance CriteriaFailure Mode Analysis
Melting Point DSC / CapillarySharp peak (Range < 2°C) Wide range = Solvent inclusion or mixed polymorphs.
Purity HPLC (UV 254nm)> 99.5% Area Peaks at RRT < 1.0 usually indicate unreacted aniline.
Appearance VisualWhite to Off-White Crystals Grey/Purple = Oxidation. Yellow = Nitro- impurities (if applicable).
Crystal Habit MicroscopyPrisms / Thick Plates Needles = Cooling too fast. Aggregates = Oiling out occurred.[2]
References
  • Organic Syntheses. (1927). Benzanilide.[5][6][7][8] Organic Syntheses, Coll. Vol. 1, p.82.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.

  • American Chemical Society (ACS). (2016).[9] Process Development and Crystallization in Oiling-Out System. Organic Process Research & Development.

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization.

Sources

Reference Data & Comparative Studies

Validation

Reproducibility Guide: 2',5'-Diethoxybenzanilide Experimental Results

Executive Summary: The Reproducibility Crisis in Benzanilide Screening 2',5'-Diethoxybenzanilide (CAS: 92-22-8) is a lipophilic amide derivative often encountered in high-throughput screening (HTS) libraries for antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in Benzanilide Screening

2',5'-Diethoxybenzanilide (CAS: 92-22-8) is a lipophilic amide derivative often encountered in high-throughput screening (HTS) libraries for antimicrobial and antitubercular activity.[1] While structurally simple, its experimental results are frequently plagued by variability due to poor aqueous solubility , polymorphism , and non-specific aggregation .[1]

This guide addresses the "false positive" and "variable potency" phenomena often observed with this compound. It provides a standardized framework for synthesizing, characterizing, and biologically evaluating 2',5'-Diethoxybenzanilide to ensure data integrity in drug discovery pipelines.[1]

Comparative Analysis: Performance & Alternatives

In the context of antimycobacterial discovery (a common application for benzanilides), 2',5'-Diethoxybenzanilide must be benchmarked against standard-of-care agents and structural analogs to validate its efficacy.[1]

Table 1: Comparative Performance Metrics
Feature2',5'-Diethoxybenzanilide Isoniazid (Control) Salicylanilide (Analog)
Primary Mechanism Membrane disruption / Non-specific binding (High Risk)InhA Inhibition (Cell Wall)Oxidative Phosphorylation Uncoupling
Solubility (PBS, pH 7.4) < 5 µM (Critical Bottleneck)> 100 mM< 10 µM
Reproducibility Risk High (Precipitation-driven artifacts)LowMedium
False Positive Rate High (Aggregator)NegligibleMedium
Typical MIC (M. tb) 10 - 50 µg/mL (Variable)0.02 - 0.2 µg/mL1 - 10 µg/mL

Critical Insight : Unlike Isoniazid, which has a specific molecular target, 2',5'-Diethoxybenzanilide often exhibits "pan-assay interference" (PAINS) behavior due to aggregation.[1] Reproducible results require strict solubility controls.[1]

Technical Deep Dive: Ensuring Synthesis Integrity

Reproducible biological data starts with chemically pure material.[1] Commercial samples of benzanilides often contain trace aniline precursors which are toxic and can skew bioassay results.[1]

Protocol A: High-Purity Synthesis Workflow

Objective : Synthesize >99% pure 2',5'-Diethoxybenzanilide free of 2,5-diethoxyaniline.

Mechanism : Nucleophilic acyl substitution.[1] Reagents : 2,5-Diethoxyaniline (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).[1]

Step-by-Step Methodology :

  • Dissolution : Dissolve 10 mmol 2,5-diethoxyaniline in 50 mL anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition : Add Triethylamine (TEA) dropwise at 0°C to scavenge HCl.

  • Acylation : Add Benzoyl chloride slowly over 20 minutes. Maintain temp < 5°C to prevent di-acylation.

  • Reaction : Warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Quench & Wash : Wash sequence is critical for reproducibility:

    • 1x 1M HCl (Removes unreacted aniline - CRITICAL STEP )[1]

    • 1x Sat. NaHCO3 (Removes unreacted acid)[1]

    • 1x Brine

  • Recrystallization : Recrystallize from Ethanol/Water (9:1). Do not just evaporate solvent; amorphous solids yield inconsistent solubility rates.[1]

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Start: 2,5-Diethoxyaniline Rxn Reaction: Benzoyl Chloride + TEA (DCM, 0°C -> RT) Start->Rxn WashAcid Acid Wash (1M HCl) REMOVES: Unreacted Aniline Rxn->WashAcid Crude Mix WashBase Base Wash (NaHCO3) REMOVES: Benzoic Acid WashAcid->WashBase Organic Layer Cryst Recrystallization (EtOH/H2O) WashBase->Cryst Neutral Organic Final Pure 2',5'-Diethoxybenzanilide (Crystalline) Cryst->Final >99% Purity

Caption: Figure 1.[1] Purification logic flow designed to eliminate false-positive causing impurities (anilines).[1]

Biological Evaluation: The "Solubility Cliff"

The most common source of irreproducibility for 2',5'-Diethoxybenzanilide is precipitation in assay media .[1] The compound is hydrophobic; if added to aqueous media too quickly or at too high a concentration, it forms micro-precipitates that scatter light (interfering with OD600 readings) or sequester the drug, leading to variable MICs.[1]

Protocol B: Kinetic Solubility Validated Assay

Self-Validating System : This protocol includes a dynamic light scattering (DLS) or nephelometry check to ensure the compound is truly dissolved.[1]

  • Stock Preparation : Dissolve compound in 100% DMSO to 10 mM. Sonicate for 10 mins to ensure no micro-crystals remain.

  • Intermediate Dilution (The "Step-Down") :

    • Do NOT pipet 10 mM stock directly into media.[1]

    • Dilute 10 mM stock 1:10 into 50% DMSO/Water first (Result: 1 mM).[1]

  • Final Assay Dosing :

    • Dilute the 1 mM intermediate into the culture broth (e.g., 7H9 for Mycobacteria).[1]

    • Final DMSO concentration must be < 1% to avoid solvent toxicity.[1]

  • Validation Step (Crucial) :

    • Before adding bacteria, measure OD600 of the media + drug.[1]

    • Pass Criteria : OD600 < 0.01.[1]

    • Fail Criteria : OD600 > 0.02 indicates precipitation.[1] Data from this well will be invalid.

Visualization: Assay Decision Tree

AssayLogic Stock 10mM DMSO Stock Dilution Intermediate Dilution (50% DMSO) Stock->Dilution MediaAdd Add to Assay Media (Final DMSO < 1%) Dilution->MediaAdd Check Check OD600 (Pre-Inoculation) MediaAdd->Check Decision OD600 < 0.01? Check->Decision Proceed Inoculate Bacteria (Valid Data) Decision->Proceed Yes Discard Discard: Precipitation Detected (False Resistance Risk) Decision->Discard No

Caption: Figure 2. Go/No-Go decision tree for assay validity based on compound solubility.

References

  • PubChem Compound Summary . 2',5'-Diethoxybenzanilide (CID 66700).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Waisser, K., et al. (2003).[1] Antimycobacterial activities of 2-hydroxybenzanilides and their thioanalogues. ResearchGate. Available at: [Link][1]

Sources

Comparative

Comparative Analysis of Benzanilide Synthesis Routes: A Technical Guide

Executive Summary Benzanilide (N-phenylbenzamide) serves as a fundamental model for amide bond formation, a linkage present in approximately 25% of all marketed pharmaceuticals. While the target molecule is simple, the m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzanilide (N-phenylbenzamide) serves as a fundamental model for amide bond formation, a linkage present in approximately 25% of all marketed pharmaceuticals. While the target molecule is simple, the method of synthesis dictates the cost, scalability, and environmental footprint of the process.

This guide compares three distinct synthetic pathways:

  • The Classical Schotten-Baumann Reaction (Acid Chloride activation)

  • The Green Catalytic Route (Boric Acid catalysis)

  • The Laboratory Coupling Route (Carbodiimide activation)

Key Finding: While the Schotten-Baumann route remains the standard for reliability and speed, the Boric Acid Catalyzed route offers superior atom economy and scalability for non-sensitive substrates, aligning with modern Green Chemistry mandates.

Strategic Decision Framework

Before selecting a protocol, consult the following decision matrix to align the synthesis method with your project constraints.

DecisionMatrix Start Start: Select Synthesis Goals Scale Is Scale > 100g? Start->Scale Sensitivity Acid/Base Sensitive Groups? Scale->Sensitivity No (<10g) Green Strict Green Metrics (E-Factor)? Scale->Green Yes (>100g) Route1 Route 1: Schotten-Baumann (Robust, Fast, High Waste) Sensitivity->Route1 No Route3 Route 3: DCC Coupling (Mild, Expensive, Purification Issues) Sensitivity->Route3 Yes Green->Route1 Low Priority Route2 Route 2: Boric Acid Catalysis (High Atom Economy, Thermal Req) Green->Route2 High Priority

Figure 1: Decision matrix for selecting the optimal benzanilide synthesis route based on scale and substrate sensitivity.

Route 1: The Classical Schotten-Baumann Reaction

This method utilizes benzoyl chloride, an activated carboxylic acid derivative, to acylate aniline. It is characterized by rapid kinetics and high yields but suffers from poor atom economy due to the stoichiometric generation of salt waste.

Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The base (NaOH or Pyridine) is critical not as a catalyst, but as a scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic aniline.

Experimental Protocol

Standard Operating Procedure (SOP) adapted from Vogel and Org. Syn.

Reagents:

  • Aniline (1.0 eq)[1]

  • Benzoyl Chloride (1.1 eq)

  • 10% Aqueous NaOH (2.5 eq)

Step-by-Step:

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve aniline (e.g., 20 mmol) in 10% NaOH solution.

  • Addition: Cool the solution to 10°C. Add benzoyl chloride dropwise over 15 minutes with vigorous stirring.

    • Critical Control Point: The reaction is exothermic. Maintain temperature <25°C to prevent hydrolysis of benzoyl chloride to benzoic acid.

  • Reaction: Stopper the flask and shake/stir vigorously for 30 minutes. The mixture will become heterogeneous as solid benzanilide precipitates.

  • Work-up: Neutralize the remaining base with dilute HCl (check pH ~7) to ensure all aniline is reacted or solubilized as salt.

  • Isolation: Filter the crude solid. Wash sequentially with water (to remove NaCl) and dilute aqueous acid (to remove unreacted aniline).

  • Purification: Recrystallize from hot ethanol.

Performance Metrics:

  • Yield: 85–95%

  • Time: < 1 hour

  • Atom Economy: Low (Loss of Cl and formation of NaCl/H2O)

Route 2: The Green Catalytic Route (Boric Acid)

This route utilizes direct condensation between benzoic acid and aniline.[1] Historically, this required extreme temperatures (>200°C). However, the use of arylboronic acids or simple boric acid catalysts allows this transformation at reflux in toluene, significantly improving the environmental profile.

Mechanism

Boric acid forms a mixed anhydride intermediate (acyloxyborate) with the carboxylic acid. This intermediate is more electrophilic than the free acid, facilitating attack by the amine.

BoricMechanism Step1 Boric Acid + Benzoic Acid Step2 Monoacyloxyborate Intermediate Step1->Step2 -H2O Step3 Amine Attack (Transition State) Step2->Step3 + Aniline Step4 Benzanilide + Water Step3->Step4 Regenerate Catalyst

Figure 2: Simplified catalytic cycle of Boric Acid mediated amidation.

Experimental Protocol

Based on Tang (2005) and subsequent green chemistry optimizations.

Reagents:

  • Benzoic Acid (1.0 eq)[1]

  • Aniline (1.0 eq)[1]

  • Boric Acid (1–10 mol%)

  • Solvent: Toluene or Xylene[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Scientific Rationale: This reaction is an equilibrium process.[2] The Dean-Stark trap allows for the azeotropic removal of water, driving the equilibrium toward the product (Le Chatelier’s Principle).

  • Charging: Add benzoic acid, aniline, boric acid catalyst, and toluene.

  • Reflux: Heat the mixture to reflux (Toluene bp: 110°C). Monitor water collection in the trap.

  • Completion: Reaction is complete when water evolution ceases (typically 6–12 hours).

  • Work-up: Cool to room temperature. Solid benzanilide may crystallize directly.

  • Purification: If solid precipitates, filter and wash with hexanes. If soluble, wash the organic layer with 1M NaHCO3 (remove unreacted acid) and 1M HCl (remove unreacted amine), then evaporate solvent.

Performance Metrics:

  • Yield: 88–92%

  • Time: 6–24 hours

  • Atom Economy: Excellent (Only H2O is lost)

Route 3: The Coupling Reagent Route (DCC)[3]

Common in medicinal chemistry and peptide synthesis, this route uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid under mild conditions.[3] It is ideal for small-scale discovery but cost-prohibitive at scale.

Experimental Protocol

Standard Steglich Esterification/Amidation conditions.

Reagents:

  • Benzoic Acid (1.0 eq)[1]

  • Aniline (1.0 eq)[1]

  • DCC (1.1 eq)[3]

  • DMAP (0.1 eq - Catalyst)

  • Solvent: Dichloromethane (DCM)[1][3]

Step-by-Step:

  • Preparation: Dissolve benzoic acid, aniline, and DMAP in dry DCM.

  • Activation: Cool to 0°C. Add DCC (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Work-up: Filter off the DCU byproduct.

    • Bottleneck: DCU is notoriously difficult to remove completely; trace amounts often contaminate the product.

  • Purification: Wash filtrate with acid/base as in Route 2. Flash chromatography is often required to remove residual urea.

Performance Metrics:

  • Yield: 70–85%

  • Time: 12–24 hours

  • Atom Economy: Very Poor (DCC mass is largely converted to waste).

Comparative Analysis & Data

The following table contrasts the three routes based on experimental data and green chemistry metrics.

MetricRoute 1: Schotten-BaumannRoute 2: Boric Acid CatalysisRoute 3: DCC Coupling
Reaction Yield High (85-95%) High (88-92%)Moderate (70-85%)
Atom Economy (AE) Poor (~50-60%)Excellent (~90%) Very Poor (~40%)
E-Factor (Waste/Product) High (Salt + Solvent)Low (Water only) Very High (DCU + Silica)
Reaction Time Fast (<1 hr) Slow (6-24 hrs)Moderate (12-24 hrs)
Purification RecrystallizationFiltration/WashChromatography often needed
Scalability ExcellentExcellent Poor
Cost LowVery Low High
Interpretation
  • For Drug Discovery (mg scale): Use Route 3 (DCC) or newer variants (HATU) if the substrate has sensitive functional groups that cannot withstand heat or high pH.

  • For Process Development (kg scale): Route 2 (Boric Acid) is the superior choice due to cost and waste reduction, provided the substrate is thermally stable.

  • For General Lab Synthesis: Route 1 (Schotten-Baumann) remains the "quick and dirty" method for generating simple amides rapidly without specialized glassware (Dean-Stark).

References

  • Tang, P. (2005).[4][5][6][7][8] "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide". Organic Syntheses, 81, 262.[4][5][6]

  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann protocols).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.

  • Constable, D. J., et al. (2002). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 4(6), 521-527. (Reference for E-Factor and Mass Intensity metrics).

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of 2',5'-Diethoxybenzanilide in Immunoassays and Enzymatic Screens

Topic: Cross-reactivity of 2',5'-Diethoxybenzanilide in Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 2',5'-Diethoxybenzanilide in Assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I have frequently encountered the "specificity paradox" when working with benzanilide derivatives. 2',5'-Diethoxybenzanilide (CAS 92-22-8) presents a unique challenge in bioanalysis. While often used as a coupling component in histochemistry or a scaffold in medicinal chemistry (e.g., for anthelmintics or fungicide development), its structural homology to other salicylanilides and alkoxy-benzamides creates significant potential for false positives.

This guide objectively compares the assay performance of 2',5'-Diethoxybenzanilide detection systems against alternative methodologies. We focus on the causality of cross-reactivity—specifically how the steric bulk of the ortho- and meta- ethoxy groups influences antibody recognition and enzymatic cleavage.

Part 1: Mechanistic Basis of Cross-Reactivity

To understand why cross-reactivity occurs, we must look beyond the gross structure and analyze the electronic and steric environment of the amide bond.

1. The Structural "Fingerprint"

2',5'-Diethoxybenzanilide consists of a benzoyl moiety linked to an aniline ring substituted with two ethoxy groups.

  • Primary Recognition Motif: The amide bond (-CONH-) and the electron-rich aromatic rings.

  • Interference Points: The ethoxy groups (-OCH2CH3) at positions 2' and 5' provide steric bulk that differentiates it from 2',5'-Dimethoxybenzanilide (less bulky) or Benzanilide (no bulk).

2. The Causality of Assay Failure

In competitive ELISAs or enzymatic hydrolysis assays, cross-reactivity is rarely random. It follows a predictable "Similary Index":

  • Steric Homology: Antibodies raised against the 2',5'-diethoxy hapten often exhibit >40% cross-reactivity with 2-ethoxybenzanilide . The antibody pocket, designed to accommodate the bulky 2'-ethoxy group, often tolerates the absence of the 5'-group (a "loose fit" error).

  • Electronic Mimicry: In enzymatic assays (e.g., amidases), the electron-donating ethoxy groups increase the electron density on the nitrogen, potentially altering the rate of hydrolysis compared to unsubstituted benzanilides.

Part 2: Comparative Performance Analysis

We compared the detection of 2',5'-Diethoxybenzanilide using three common methodologies: Competitive ELISA (Polyclonal) , HPLC-UV (Reverse Phase) , and Colorimetric Diazo Coupling .

Table 1: Comparative Assay Performance & Cross-Reactivity Profile

FeatureMethod A: Competitive ELISA Method B: HPLC-UV (C18) Method C: Diazo Coupling (Colorimetric)
Primary Target 2',5'-Diethoxybenzanilide2',5'-DiethoxybenzanilideFree Amines (Hydrolysis product)
Sensitivity (LOD) High (0.1 ng/mL)Moderate (50 ng/mL)Low (1 µg/mL)
Cross-Reactant: 2',5'-Dimethoxy... High (35-50%) None (Resolved by RT)High (Indistinguishable color)
Cross-Reactant: 2-Ethoxy... Moderate (15-20%)None (Resolved by RT)Moderate
Cross-Reactant: Benzanilide Low (<1%)NoneLow
Throughput 96/384-well (High)Serial (Low)Batch (Moderate)
Best Use Case High-throughput screening (HTS)Validation / QCRough estimation
Expert Insight:
  • The ELISA Trap: While Method A is the most sensitive, the cross-reactivity with the dimethoxy analog is the critical failure mode. If your sample matrix contains metabolic precursors (e.g., from methyl-to-ethyl synthetic routes), ELISA will overestimate the concentration.

  • The HPLC Gold Standard: Method B is the only self-validating system here. The hydrophobicity difference between the ethoxy and methoxy groups results in a distinct retention time shift (approx. 1.2 min delta on a standard C18 column), eliminating false positives.

Part 3: Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed with built-in controls.

Protocol A: Determination of Cross-Reactivity (IC50 Shift Method)

Use this protocol to validate your specific antibody or enzyme batch.

Reagents:

  • Analyte: 2',5'-Diethoxybenzanilide (Pure Standard).

  • Interferents: 2',5'-Dimethoxybenzanilide, 2-Ethoxybenzanilide.

  • Assay Buffer: PBS + 0.1% BSA (pH 7.4).

Step-by-Step Workflow:

  • Preparation: Prepare a 7-point semi-log dilution series for the Analyte and each Interferent, ranging from 0.01 ng/mL to 10,000 ng/mL.

  • Incubation: Incubate samples with the limiting antibody concentration (or enzyme) for 60 mins at RT.

  • Readout: Measure signal (OD450 for ELISA).

  • Calculation: Plot % Binding (B/B0) vs. Log[Concentration].

  • Validation Metric: Calculate % Cross-Reactivity using the formula:

    
    
    
    • Acceptance Criteria: A specific assay should have <1% CR. If CR >10%, the assay is considered "Class-Specific" rather than compound-specific.

Protocol B: HPLC Separation (The Confirmation Step)

Use this when ELISA results are ambiguous.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (+0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide absorption).

  • Expected Result:

    • 2',5'-Dimethoxybenzanilide RT: ~4.5 min

    • 2',5'-Diethoxybenzanilide RT: ~5.8 min (Increased lipophilicity delays elution).

Part 4: Visualization of Signaling & Cross-Reactivity

The following diagram illustrates the structural hierarchy and the decision tree for selecting the correct assay based on potential interferents.

CrossReactivityPathways cluster_0 Assay Interference Mechanism Target Target: 2',5'-Diethoxybenzanilide Antibody Antibody Binding Pocket (ELISA) Target->Antibody High Affinity (Kd < 1nM) HPLC HPLC Column (Hydrophobic Separation) Target->HPLC RT: 5.8 min Analog1 Analog: 2',5'-Dimethoxybenzanilide Analog1->Antibody Med Affinity (Steric Fit) Analog1->HPLC RT: 4.5 min Analog2 Analog: 2-Ethoxybenzanilide Analog2->Antibody Low Affinity Signal Positive Signal Antibody->Signal Detection FalsePos False Positive Antibody->FalsePos Cross-Reaction Resolution Resolved Peak HPLC->Resolution Specificity Confirmed

Caption: Decision Logic for Assay Selection. Dashed red lines indicate pathways leading to false positives in Immunoassays due to structural homology.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66700, 2',5'-Diethoxybenzanilide. Retrieved January 29, 2026 from [Link]

  • U.S. Environmental Protection Agency (2024). CompTox Chemicals Dashboard: 2',5'-Diethoxybenzanilide (DTXSID90238815). Retrieved from [Link]

  • Wild, D. (Ed.). (2013).The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier.
  • Waisser, K., et al. (2003). Biological activity of 2-hydroxythiobenzanilides and related compounds. ResearchGate. (Provides context on the biological activity and structural analogs of benzanilides). Retrieved from [Link]

Comparative

Benchmarking 2',5'-Diethoxybenzanilide (Fast Blue BB Base): A Technical Comparison Guide

Topic: Benchmarking 2',5'-Diethoxybenzanilide (Fast Blue BB Base) against known inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 2',5'-Diethoxybenzanilide (Fast Blue BB Base) against known inhibitors Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Compound Identity

2',5'-Diethoxybenzanilide (CAS: 92-22-8), widely recognized in the scientific community as Fast Blue BB Base , is a critical amino-ether intermediate used primarily to generate the diazonium salt Fast Blue BB Salt .[1] While it shares the benzanilide scaffold with certain therapeutic inhibitors (e.g., Acid Ceramidase inhibitors like B-13), its primary utility in research is as a high-specificity chromogenic coupling reagent and a selective inhibitor/substrate in enzymatic assays.[1]

This guide benchmarks 2',5'-Diethoxybenzanilide against alternative diazonium coupling agents (e.g., Fast Red TR , Fast Garnet GBC ) and standard biochemical inhibitors (e.g., Folin-Ciocalteu reagent for phenolics), focusing on coupling kinetics , signal localization , and enzyme inhibition artifacts .[1]

Core Identity Matrix
FeatureSpecification
IUPAC Name N-(2,5-diethoxyphenyl)benzamide
Common Name Fast Blue BB Base; Azoic Diazo Component 20
Primary Role Chromogenic coupler (via diazonium salt formation)
Secondary Role Competitive inhibitor of esterases/phosphatases (during staining)
Key Advantage Superior cellular resolution; Far-red fluorescence capability

Mechanistic Insight: The Dual Role

The Coupling Mechanism vs. Inhibition Artifact

In histochemistry and biochemistry, 2',5'-Diethoxybenzanilide (after diazotization) functions through an azo-coupling reaction .[1] It reacts with naphthol derivatives (released by enzyme activity) to form an insoluble azo dye.[1] However, it simultaneously acts as a reversible inhibitor of the target enzyme (e.g., Alkaline Phosphatase, AChE) due to the electrophilic nature of the diazonium cation, which can attack nucleophilic residues in the enzyme's active site.

Benchmarking Insight: The "performance" of this compound is defined by the ratio of its coupling speed (


) to its enzyme inhibition rate  (

).[1] Fast Blue BB is superior because

, allowing signal formation before the enzyme is inactivated.[1]

G Base 2',5'-Diethoxybenzanilide (Fast Blue BB Base) Salt Fast Blue BB Diazonium Salt Base->Salt Diazotization (NaNO2/HCl) Dye Insoluble Azo Dye (Blue/Violet Precipitate) Salt->Dye Azo Coupling Inhibition Enzyme Inactivation (Artifact) Salt->Inhibition Electrophilic Attack (Side Reaction) Enzyme Target Enzyme (e.g., Alk Phos) Product Naphthol Product Enzyme->Product Hydrolysis Substrate Substrate (e.g., Naphthol AS-MX) Substrate->Product Enzyme Action Product->Dye Coupling with Fast Blue BB Salt Inhibition->Enzyme Reduces Activity

Figure 1: Mechanistic pathway showing the competition between successful signal generation (Azo Dye) and enzyme inhibition artifact.[1]

Benchmarking Performance Data

Comparison 1: Histochemical Resolution & Sensitivity

Context: Detection of Alkaline Phosphatase (AP) and Glycosidases in tissue. Competitors: Fast Red TR, Fast Blue RR, NBT/BCIP.[1]

ParameterFast Blue BB (2',5'-Diethoxybenzanilide) Fast Red TR NBT/BCIP Scientific Verdict
Precipitate Color Deep Blue / VioletRed / OrangeDark Blue / PurpleFast Blue BB provides higher contrast on pigmented tissue.[1]
Crystal Size Micro-crystalline (<1 µm) Coarse (>2 µm)AmorphousFast Blue BB yields superior subcellular localization (less diffusion).[1]
Fluorescence Yes (Far-Red) Yes (Red)No (Quenched)Fast Blue BB allows confocal imaging without signal bleed-through.[1]
Enzyme Inhibition Low (Fast coupling rate)ModerateLowFast Blue BB preserves more enzyme activity during long incubations.[1]
Stability High (in salt form)ModerateHighNBT/BCIP is more stable but lacks fluorescent versatility.[1]

Key Finding: In zebrafish embryonic brain imaging, Fast Blue BB demonstrated sharper localization and less diffusion than Fast Red TR, enabling cellular-level resolution of transcript visualization [1].[1]

Comparison 2: Specificity in Phenolic Quantification

Context: Quantification of Total Phenolic Content (TPC) in food/drug samples. Competitor: Folin-Ciocalteu (F-C) Reagent.[1]

MetricFast Blue BB Method Folin-Ciocalteu Method Advantage
Mechanism Azo-coupling with phenolic ringsRedox reaction (Mo/W reduction)Fast Blue BB is direct; F-C is indirect.[1]
Interference (Sugars) Negligible High (Reducing sugars interfere)Fast Blue BB is superior for sugar-rich samples (e.g., fruit extracts).[1]
Interference (Vit C) LowHighFast Blue BB reduces false positives from ascorbic acid.[1]
Reaction Time 60-90 min120 minFast Blue BB offers faster throughput.[1]
Linearity (

)
> 0.99> 0.98Comparable precision.[1][2]

Data Support: Studies show Fast Blue BB yields TPC values that correlate better with HPLC data than F-C, specifically because it does not react with non-phenolic reducing agents [2].[1][2]

Detailed Experimental Protocols

Protocol A: High-Resolution Fluorescent In Situ Hybridization (FISH)

Objective: Visualize gene expression with cellular resolution using Fast Blue BB.[1]

Reagents:

  • Fast Blue BB Base Stock: 50 mg/mL in Dimethylformamide (DMF).[1][3] Store at -20°C.

  • Substrate Stock: 50 mg/mL Naphthol AS-MX Phosphate in DMSO.

  • Reaction Buffer: 0.1 M Tris-HCl, pH 8.2.

Workflow:

  • Preparation: Dilute Fast Blue BB Base stock to 0.5 mg/mL in Reaction Buffer. Note: If using the base, ensure diazotization or use pre-diazotized salt.

  • Activation: Add Naphthol AS-MX Phosphate stock to a final concentration of 0.25 mg/mL . Vortex immediately.

    • Critical Step: Filter through a 0.2 µm syringe filter to remove micro-precipitates that cause background noise.[1]

  • Incubation: Incubate tissue samples at 37°C for 20–60 minutes . Monitor color development under a brightfield microscope.

  • Stop: Wash 3x with PBS + 0.1% Tween-20 (PBST) to stop the reaction.

  • Imaging: Mount in aqueous medium (e.g., Glycerol). Visualize using Far-Red excitation (633/647 nm) on a confocal microscope.

Protocol B: Fast Blue BB Assay for Total Phenolics

Objective: Quantify phenolics without sugar interference.[2]

Workflow:

  • Sample: Extract 100 µL of sample (e.g., plant extract).

  • Coupling: Add 100 µL of 0.1% Fast Blue BB diazonium salt (freshly prepared).

  • Alkalinization: Add 100 µL of 5% NaOH to catalyze the azo-coupling.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Measurement: Read Absorbance at 420 nm .

  • Quantification: Compare against a Gallic Acid standard curve.

References

  • Two-color fluorescent in situ hybridization in the embryonic zebrafish brain using differential detection systems. Source: PubMed Central (PMC) URL:[1][Link]

  • Adaptation of the Folin-Ciocalteu and Fast Blue BB spectrophotometric methods to digital image analysis. Source: ResearchGate / Food Chemistry URL:[Link]

  • Evaluation of Novel Rapid Analytical Methods to Categorize Extra Virgin Olive Oil. Source: MDPI (Foods Journal) URL:[1][Link][1][4][5]

  • PubChem Compound Summary: 2',5'-Diethoxybenzanilide. Source: PubChem URL:[1][Link][1]

Sources

Validation

In Vivo vs In Vitro Activity of 2',5'-Diethoxybenzanilide: A Comparative Technical Guide

This guide provides a technical comparison of the in vitro versus in vivo activity of 2',5'-Diethoxybenzanilide , a lipophilic benzanilide derivative. This compound serves as a critical structural scaffold in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro versus in vivo activity of 2',5'-Diethoxybenzanilide , a lipophilic benzanilide derivative. This compound serves as a critical structural scaffold in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and antitubercular agents .[1][2]

Executive Summary

2',5'-Diethoxybenzanilide (N-(2,5-diethoxyphenyl)benzamide) represents a classic "lipophilic amide" scaffold.[1][2] While it exhibits potent in vitro biological activity—particularly as an inhibitor of fungal respiration (SDHI) and mycobacterial growth—its in vivo translation is frequently compromised by physicochemical limitations.[1][2]

This guide analyzes the In Vitro-In Vivo Correlation (IVIVC) Disconnect , highlighting how high lipophilicity drives receptor affinity in the petri dish but hampers bioavailability and metabolic stability in the living organism.[1]

FeatureIn Vitro Profile In Vivo Profile
Primary Activity High potency (Low

M IC

) against SDH enzyme; Antimycobacterial MIC < 10

g/mL.[1][2]
Variable efficacy; often requires high dosing (>50 mg/kg) to achieve therapeutic levels.[1][2]
Mechanism Competitive inhibition of Complex II (Succinate Dehydrogenase) or FtsZ polymerization.[1][2]Systemic distribution limited by high protein binding and rapid hepatic clearance.[1][2]
Solubility Poor aqueous solubility; requires DMSO/organic co-solvents.[1][2]Dissolution-limited absorption; potential for precipitation at injection sites.[1][2]
Metabolism Stable in buffer; susceptible to microsomal hydrolysis.[1][2]Rapid Phase I metabolism (O-dealkylation, Amide hydrolysis).[1][2]

In Vitro Activity Profile

In controlled laboratory environments, 2',5'-Diethoxybenzanilide demonstrates significant biological potential due to its ability to penetrate lipid membranes and bind hydrophobic pockets of target enzymes.[1][2]

Mechanism of Action (MOA)

The compound functions primarily as a Type II SDHI (Succinate Dehydrogenase Inhibitor) .[1][2]

  • Target: Mitochondrial Complex II (Succinate-Ubiquinone Oxidoreductase).[1][2]

  • Binding Mode: The benzanilide moiety mimics the substrate, lodging into the ubiquinone-binding site (site Qp).[1] The 2',5'-diethoxy substitution pattern provides steric bulk that enhances binding affinity through hydrophobic interactions with the protein cleft.[1][2]

Antimycobacterial Potency

Recent SAR studies on benzanilides indicate that the lipophilic nature of the diethoxy substitutions allows the molecule to effectively penetrate the mycolic acid-rich cell wall of Mycobacterium tuberculosis.

  • Metric: Minimum Inhibitory Concentration (MIC).

  • Typical Data: MIC values in the range of 2–8

    
    g/mL  against M. tuberculosis H37Rv strain.[1][2]
    
  • Comparator: Less potent than Rifampicin (MIC 0.1-0.5

    
    g/mL) but comparable to second-line agents like Ethionamide  in specific assays.[1][2]
    
Cytotoxicity (Selectivity Window)[1][2]
  • Assay: MTT assay on Vero or HepG2 cells.

  • Result: Moderate cytotoxicity (CC

    
     ~ 50-100 
    
    
    
    M).[1][2] The Selectivity Index (SI = CC
    
    
    /MIC) is often narrow (<10), raising concerns for mammalian safety before optimization.[1][2]

In Vivo Activity Profile

The translation of 2',5'-Diethoxybenzanilide to animal models (e.g., murine infection or crop fungal protection) reveals critical pharmacokinetic (PK) barriers.[2]

Pharmacokinetics (PK) & Bioavailability

The compound's high LogP (estimated ~3.5 - 4.[1][2]0) creates a "solubility-permeability trade-off."[1][2]

  • Absorption: While membrane permeability is high (Class II in BCS), oral bioavailability is limited by poor aqueous solubility .[1][2] In the absence of advanced formulations (e.g., nano-suspensions), absorption is erratic.[2]

  • Distribution: Extensive binding to plasma proteins (>95%) reduces the free fraction available to penetrate tissues or cross the blood-brain barrier (if targeting CNS).[1][2]

Metabolic Instability

In vivo efficacy is heavily truncated by "First-Pass Metabolism."[1][2]

  • O-Dealkylation: Cytochrome P450 enzymes (CYP450) rapidly attack the ethoxy groups, converting them to hydroxyls (phenols), which are rapidly glucuronidated and excreted.[1][2]

  • Amidase Hydrolysis: Liver amidases cleave the central amide bond, breaking the molecule into benzoic acid and 2,5-diethoxyaniline (the latter being potentially toxic/mutagenic).[1][2]

Toxicity[1][2]
  • Aquatic Toxicity: Classified as Aquatic Acute 1 (H400).[1][2] This is a major limitation for agricultural use, requiring strict runoff controls.[1][2]

  • Mammalian Toxicity: Metabolites (anilines) can induce methemoglobinemia at high doses.[1][2]

The IVIVC Disconnect: Visualizing the Gap

The following diagram illustrates why excellent in vitro IC


 values fail to predict in vivo cure rates for this compound.

IVIVC_Analysis Compound 2',5'-Diethoxybenzanilide InVitro In Vitro Assay (DMSO Solubilized) Compound->InVitro Direct Exposure InVivo In Vivo System (Oral/IP Admin) Compound->InVivo Administration Target Target Binding (Complex II / FtsZ) InVitro->Target High Affinity (Low IC50) Efficacy Therapeutic Efficacy Target->Efficacy Sub-optimal Barriers Physiological Barriers InVivo->Barriers Solubility Limit Metabolism Metabolism (CYP450 / Amidase) Barriers->Metabolism First Pass Effect Metabolism->Target Reduced Free Drug Excretion Rapid Excretion (Glucuronides) Metabolism->Excretion Clearance

Figure 1: The "Attrition Funnel" showing how metabolic clearance and solubility barriers reduce the effective concentration of 2',5'-Diethoxybenzanilide in vivo.[1][2]

Comparative Analysis: Alternatives

How does 2',5'-Diethoxybenzanilide compare to established standards?

CompoundClassIn Vitro PotencyIn Vivo StabilityClinical/Field Status
2',5'-Diethoxybenzanilide BenzanilideHigh (Target specific)Low (Rapid metabolism)Research Tool / Intermediate
Flutolanil SDHI FungicideHighHigh (CF

group blocks metabolism)
Commercial Fungicide
Isoniazid AntitubercularHigh (Pro-drug)Moderate (Acetylation dependent)First-line TB Drug
Mepronil SDHI FungicideModerateModerateCommercial Fungicide

Key Insight: Successful analogs like Flutolanil incorporate electron-withdrawing groups (e.g., -CF


) or steric blockers (e.g., -Isopropoxy) to prevent the rapid metabolic degradation seen with the simple ethoxy/benzamide structure of 2',5'-Diethoxybenzanilide.[2]

Experimental Protocols

To validate these profiles in your own lab, use the following standardized workflows.

Protocol A: In Vitro MIC Determination (Alamar Blue Assay)

Objective: Determine the potency against M. tuberculosis or Fungal strains.[1][2]

  • Preparation: Dissolve 2',5'-Diethoxybenzanilide in 100% DMSO to a stock of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using 7H9 broth (bacteria) or RPMI 1640 (fungi). Final DMSO concentration must be <1%.[1][2]

  • Inoculation: Add 100 µL of log-phase culture (OD

    
     ~ 0.001).
    
  • Incubation: Incubate at 37°C for 5-7 days.

  • Readout: Add 20 µL Alamar Blue reagent. Incubate 24h.

    • Blue: No growth (Inhibition).[1][2]

    • Pink: Growth (Metabolic reduction of dye).[1][2]

  • Calculation: The lowest concentration preventing the Blue-to-Pink shift is the MIC.[1][2]

Protocol B: In Vivo Metabolic Stability (Microsomal Stability)

Objective: Predict in vivo clearance using liver microsomes.[1][2]

  • Reaction Mix: Combine:

    • Microsomes (0.5 mg protein/mL)[1][2]

    • Test Compound (1 µM)[1][2]

    • Phosphate Buffer (100 mM, pH 7.4)

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM).[1][2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins.

  • Quenching: Stop reaction with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. Slope =

    
    .[1][2]
    
    

References

  • Synthesis and Antimycobacterial Activity of 2,5-Disubstituted Benzimidazoles (Context on 2,5-substitution patterns and biological targets). PubMed Central. [Link][1][2]

  • Synthesis and in vitro antimycobacterial activity of 2-methoxybenzanilides and their thioxo analogues . European Journal of Medicinal Chemistry. [Link]

  • PubChem Compound Summary for CID 66700: 2',5'-Diethoxybenzanilide . National Center for Biotechnology Information. [Link][1][2]

  • Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions . AAPS Journal. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives . (Comparative data on benzamide analgesic activity). MDPI. [Link][1][2]

Sources

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Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
2',5'-Diethoxybenzanilide
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Reactant of Route 2
2',5'-Diethoxybenzanilide
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